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  • Product: 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl
  • CAS: 133562-28-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 2-Amino-1-(2,3-dichloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of medicinal chemistry and pharmacology, focusing on the structure-activity relationships (SAR) of the phenylethanolamine scaffold and the influence of its unique 2,3-dichloro substitution pattern. We postulate that this compound is likely to modulate monoaminergic systems, with a potential affinity for adrenergic, dopaminergic, and serotonergic receptors, as well as the trace amine-associated receptor 1 (TAAR1). This guide will delve into the structural basis for these predicted interactions, propose a series of robust experimental protocols for the validation of these hypotheses, and provide the necessary tools for researchers to investigate this and similar compounds.

Introduction to 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride is a phenylethanolamine derivative characterized by a dichlorinated phenyl ring. The core phenylethanolamine structure is a common pharmacophore found in a wide array of endogenous neurotransmitters and synthetic drugs, suggesting a potential for significant biological activity. The presence and positioning of the two chlorine atoms on the phenyl ring are anticipated to critically influence its pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability.

Table 1: Physicochemical Properties of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

PropertyValue
Molecular FormulaC₈H₁₀Cl₃NO
Molecular Weight242.53 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and polar organic solvents
ChiralityContains a chiral center at the benzylic carbon bearing the hydroxyl group

A Hypothesis-Driven Approach to the Mechanism of Action

Based on the structural features of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, we can infer a plausible mechanism of action centered on its interaction with key players in neurotransmission. The following sections outline the predicted interactions with various receptor systems, grounded in established SAR principles.

The Phenylethanolamine Core: A Gateway to Monoaminergic Systems

The foundational phenylethanolamine structure is a well-established scaffold for ligands of monoamine receptors. The β-hydroxyl group is a key feature for interaction with adrenergic receptors, while the primary amine is crucial for binding to a range of monoaminergic targets.

The 2,3-Dichloro Substitution: A Key Modulator of Activity

The substitution pattern on the phenyl ring is a critical determinant of a ligand's affinity and selectivity. The 2,3-dichloro substitution on the phenyl ring of the topic compound is expected to have several key effects:

  • Increased Lipophilicity: The presence of two chlorine atoms will increase the lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and access central nervous system targets.

  • Electronic Effects: Chlorine is an electron-withdrawing group via induction, which can alter the electron density of the aromatic ring and influence its interaction with receptor binding pockets. While deactivating, halogens are known to be ortho-para directing in electrophilic aromatic substitutions, suggesting a specific distribution of partial charges that could favor certain receptor interactions.

  • Steric Hindrance: The presence of a chlorine atom at the ortho position may introduce steric hindrance, which could influence the preferred conformation of the molecule and its ability to fit into specific binding sites, potentially leading to receptor selectivity.

Predicted Molecular Targets and Signaling Pathways

Based on the analysis of its structural components, we hypothesize that 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl may interact with one or more of the following receptor systems:

The phenylethanolamine backbone with its β-hydroxyl group is a classic feature of adrenergic receptor agonists. The lack of a large substituent on the amine nitrogen suggests a potential for α-adrenergic activity. The dichlorination pattern could modulate the affinity and selectivity for different adrenergic receptor subtypes.

Substituted phenylethylamines are known to interact with the dopaminergic system. The 2,3-dichloro substitution pattern has been observed in ligands with affinity for the D3 dopamine receptor subtype. It is plausible that our topic compound could exhibit affinity for dopamine receptors or the dopamine transporter, potentially acting as a reuptake inhibitor or a releasing agent.

Halogen substitution on the phenyl ring of phenylethylamines has been shown to enhance activity at the serotonin transporter. Specifically, para-chloro substitution increases the potency for serotonin release and reuptake inhibition. While our compound has a 2,3-dichloro pattern, an interaction with the serotonergic system remains a strong possibility.

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines, including phenylethylamine. It is a key modulator of monoaminergic neurotransmission. The basic phenylethanolamine structure of our compound makes it a prime candidate for a TAAR1 agonist. The aromatic ring and the amine group are key pharmacophoric features for TAAR1 activation.

Proposed Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a systematic experimental approach is required. The following protocols outline key in vitro assays to determine the molecular targets and functional activity of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

Receptor Binding Assays

Objective: To determine the binding affinity of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl for a panel of monoaminergic receptors and transporters.

Methodology: Radioligand Binding Assay

  • Target Selection: A comprehensive panel of receptors and transporters should be screened, including:

    • Adrenergic Receptors: α₁, α₂, β₁, β₂, β₃

    • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅

    • Serotonin Receptors: 5-HT₁A, 5-HT₂A, 5-HT₂C, etc.

    • Monoamine Transporters: DAT, SERT, NET

    • Trace Amine-Associated Receptor 1 (TAAR1)

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptor or transporter of interest.

  • Assay Conditions: Incubate the cell membranes with a specific radioligand for the target of interest in the presence of increasing concentrations of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

  • Detection: After incubation, separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.

dot

Receptor_Binding_Assay cluster_0 Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membrane Cell Membranes with Receptor of Interest Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (Varying Concentrations) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation DataAnalysis Data Analysis (IC50 & Ki Determination) Scintillation->DataAnalysis

Caption: Workflow for Radioligand Binding Assay.

Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl at the identified target receptors.

Methodology: Second Messenger Assays

The choice of functional assay will depend on the G-protein coupling of the receptor of interest.

  • For Gs-coupled receptors (e.g., β-adrenergic receptors, D₁/D₅ dopamine receptors, TAAR1):

    • Assay Principle: Measure the accumulation of cyclic AMP (cAMP).

    • Procedure:

      • Use cells stably expressing the receptor of interest.

      • Treat the cells with increasing concentrations of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

      • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaLISA, or ELISA).

    • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • For Gq-coupled receptors (e.g., α₁-adrenergic receptors, 5-HT₂A/₂C receptors):

    • Assay Principle: Measure the mobilization of intracellular calcium (Ca²⁺).

    • Procedure:

      • Load cells expressing the receptor of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

      • Add increasing concentrations of the test compound.

      • Measure the change in fluorescence using a fluorescence plate reader.

    • Data Analysis: Generate dose-response curves to determine the EC₅₀.

  • For Gi-coupled receptors (e.g., α₂-adrenergic receptors, D₂/D₃/D₄ dopamine receptors, 5-HT₁A receptors):

    • Assay Principle: Measure the inhibition of forskolin-stimulated cAMP accumulation.

    • Procedure:

      • Treat cells expressing the receptor with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compound.

      • Measure cAMP levels as described for Gs-coupled receptors.

    • Data Analysis: Determine the IC₅₀ for the inhibition of cAMP production.

dot

Functional_Assay_Signaling cluster_Gs Gs-Coupled cluster_Gq Gq-Coupled cluster_Gi Gi-Coupled Receptor_Gs Receptor Gs Gs Receptor_Gs->Gs AC_Gs Adenylyl Cyclase Gs->AC_Gs cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Receptor_Gq Receptor Gq Gq Receptor_Gq->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Ca²⁺ ↑ IP3_DAG->Ca2 Receptor_Gi Receptor Gi Gi Receptor_Gi->Gi AC_Gi Adenylyl Cyclase Gi->AC_Gi cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi Compound 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Compound->Receptor_Gs Agonist? Compound->Receptor_Gq Agonist? Compound->Receptor_Gi Agonist?

Caption: G-protein signaling pathways for functional assays.

Neurotransmitter Uptake and Release Assays

Objective: To assess the effect of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl on the function of monoamine transporters.

Methodology: Synaptosome-Based Assays

  • Synaptosome Preparation: Isolate synaptosomes (nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, cortex for SERT and NET).

  • Uptake Assay:

    • Pre-incubate synaptosomes with increasing concentrations of the test compound.

    • Add a radiolabeled neurotransmitter (e.g., ³H-dopamine, ³H-serotonin, or ³H-norepinephrine).

    • After a short incubation, terminate the uptake by rapid filtration and measure the radioactivity in the synaptosomes.

    • Determine the IC₅₀ for uptake inhibition.

  • Release Assay:

    • Pre-load synaptosomes with a radiolabeled neurotransmitter.

    • Superfuse the synaptosomes and collect fractions.

    • Apply the test compound and measure the amount of radioactivity released in the collected fractions.

    • Determine the EC₅₀ for neurotransmitter release.

Summary and Future Directions

This guide has presented a scientifically grounded, albeit hypothesized, mechanism of action for 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl. Based on its structural characteristics, this compound holds the potential to be a modulator of monoaminergic neurotransmission, with possible interactions with adrenergic, dopaminergic, and serotonergic systems, as well as TAAR1. The proposed experimental protocols provide a clear roadmap for the empirical validation of these hypotheses.

Future research should focus on conducting the outlined in vitro assays to build a comprehensive pharmacological profile of this compound. Subsequent in vivo studies in relevant animal models will be crucial to understand its physiological effects and therapeutic potential. The unique 2,3-dichloro substitution pattern warrants further investigation to understand its contribution to the overall pharmacological activity and to guide the design of future analogs with improved potency and selectivity.

References

Due to the lack of direct studies on 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, the following references provide foundational knowledge on the structure-activity relationships of phenylethanolamines and related compounds, which have informed the hypotheses presented in this guide.

  • Structure-Activity Relationships of Phenylethanolamines at Adrenergic Receptors. This area is covered by numerous classic pharmacology textbooks and review articles. A good starting point would be a search for reviews on "adrenergic receptor agonists SAR."
  • Dopamine Transporter Ligands: Structure-Activity Relationships.
  • Serotonin Transporter Ligands: Structure-Activity Relationships.
  • Trace Amine-Associated Receptor 1 (TAAR1) Ligands. Recent reviews on "TAAR1 agonists SAR" will offer insights into the pharmacophore of this receptor.
  • Pharmacological Effects of Halogenated Aromatic Compounds.
Exploratory

An In-depth Technical Guide on 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride, a versatile chemical entity, and its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride, a versatile chemical entity, and its structural analogs and derivatives. The document delves into the synthesis, chemical properties, and biological activities of this class of compounds. It further explores the structure-activity relationships (SAR) that govern their therapeutic potential. Detailed experimental protocols for synthesis and characterization are provided to facilitate further research and development in this area. The guide is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the exploration of novel therapeutic agents.

Introduction to the Core Scaffold: 2-Amino-1-(2,3-dichlorophenyl)ethanol

2-Amino-1-(2,3-dichlorophenyl)ethanol is an organic compound with the chemical formula C₈H₉Cl₂NO.[1] It is characterized by a phenyl ring substituted with two chlorine atoms at the 2 and 3 positions, and an ethanolamine side chain.[1] This specific substitution pattern of the dichlorophenyl ring imparts unique chemical and biological properties compared to other analogs.[1] The presence of the amino and hydroxyl groups on the ethanolamine side chain allows for crucial hydrogen bonding and electrostatic interactions with biological targets, such as enzymes and receptors.[1]

The core scaffold of 2-amino-1-phenylethanol and its derivatives have been explored for a range of therapeutic applications. Depending on the substitutions on the phenyl ring and the amino group, these compounds have shown potential in various areas of medicine.

Known Biological Activities:

  • Antifungal Properties: The parent compound has been investigated for its potential in the development of antifungal agents.[1]

  • Enzyme Interaction: It can act as a ligand in enzyme-catalyzed reactions, thereby influencing metabolic pathways.[1]

  • Intermediate for Biologically Active Compounds: This molecule serves as a crucial building block in the synthesis of more complex, biologically active compounds.[1][2]

The lipophilicity, enhanced by the chlorine atoms, facilitates interaction with biological membranes and molecular targets.[1]

Synthesis of the Core Molecule and its Analogs

The synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired stereochemistry and the nature of the substituents.

General Synthesis Routes

Two primary methods for the synthesis of the core molecule are:

  • Reduction of an α-haloketone: This is a common method for preparing amino alcohols.

  • Reductive Amination: This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[1]

A general approach to synthesizing 2-Amino-1-(substituted-phenyl)ethanol derivatives involves the following key steps:

  • Preparation of the corresponding α-bromoketone: For instance, 2-bromo-1-(4-hydroxy-phenyl)-ethanone can be synthesized as a precursor.

  • Reaction with a primary or secondary amine: The α-bromoketone is then reacted with an appropriate amine to form an α-secondary amino ketone.

  • Reduction of the ketone: The resulting amino ketone is then reduced to the corresponding amino alcohol.

Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines a general procedure for the synthesis of a 2-(substituted-amino)-1-(dichlorophenyl)ethanol derivative.

Step 1: Synthesis of 2-Bromo-1-(2,3-dichlorophenyl)ethanone

  • To a solution of 2,3-dichloroacetophenone (1 eq.) in a suitable solvent such as diethyl ether or tetrahydrofuran (THF), add a catalytic amount of aluminum chloride (AlCl₃).

  • Slowly add bromine (1 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-bromoketone.

Step 2: Synthesis of 2-(Substituted-amino)-1-(2,3-dichlorophenyl)ethanone

  • Dissolve the crude 2-bromo-1-(2,3-dichlorophenyl)ethanone (1 eq.) in a suitable solvent like acetonitrile or THF.

  • Add the desired primary or secondary amine (2.2 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired α-amino ketone.

Step 3: Reduction to 2-(Substituted-amino)-1-(2,3-dichlorophenyl)ethanol

  • Dissolve the purified α-amino ketone (1 eq.) in methanol or ethanol.

  • Cool the solution to 0°C and add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.[1]

  • Stir the reaction for 1-2 hours at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield the final amino alcohol derivative.

Diagram of the General Synthetic Workflow

SynthesisWorkflow Start 2,3-Dichloroacetophenone Step1 Bromination (Br₂, AlCl₃) Start->Step1 Intermediate1 2-Bromo-1-(2,3-dichlorophenyl)ethanone Step1->Intermediate1 Step2 Amination (R¹R²NH) Intermediate1->Step2 Intermediate2 2-(Substituted-amino)-1- (2,3-dichlorophenyl)ethanone Step2->Intermediate2 Step3 Reduction (NaBH₄) Intermediate2->Step3 FinalProduct 2-(Substituted-amino)-1- (2,3-dichlorophenyl)ethanol Step3->FinalProduct

Caption: General workflow for the synthesis of 2-amino-1-(2,3-dichlorophenyl)ethanol analogs.

Structural Analogs and Their Therapeutic Potential

The versatility of the 2-amino-1-phenylethanol scaffold allows for the generation of a wide array of structural analogs with diverse pharmacological activities. Modifications at the phenyl ring, the amino group, and the hydroxyl group can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Phenyl Ring Modifications

The nature and position of substituents on the phenyl ring are critical determinants of biological activity.

  • Halogenation: The presence of chlorine atoms, as in the parent compound, enhances lipophilicity, which can improve membrane permeability and target engagement.[1] Other halogen substitutions can be explored to fine-tune this property.

  • Other Substituents: The introduction of other groups such as methoxy, hydroxyl, or alkyl groups can alter the electronic and steric properties of the molecule, leading to different biological profiles. For instance, some 4-aryl-substituted 4H-benzo[h]chromene derivatives have shown anticancer activities.[3]

Amino Group Modifications

Derivatization of the amino group is a common strategy to modulate the pharmacological properties of amino alcohols.

  • N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can influence receptor binding affinity and selectivity.

  • Formation of Amides and Sulfonamides: Converting the amino group to an amide or sulfonamide can alter the compound's hydrogen bonding capacity and overall polarity.

Stereochemistry

The carbon atom bearing the hydroxyl group is a chiral center. The stereochemistry at this center can have a profound impact on biological activity. It is often observed that one enantiomer is significantly more active than the other. For example, in a series of 1-phenyl-2-[(2-phenyl-1-alkylethyl)amino]ethanol derivatives, the (R,R)-form was found to have substantially higher activity.[4] Therefore, stereoselective synthesis or chiral resolution of racemates is a critical aspect of developing these compounds as therapeutic agents.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the structure-activity relationship is crucial for the rational design of more potent and selective analogs.

Key SAR Observations:

  • The 2,3-dichloro substitution pattern on the phenyl ring is a key feature for the observed biological activities of the parent compound.[1]

  • The presence of both the amino and hydroxyl groups is generally essential for interaction with biological targets.[1]

  • The stereochemistry of the chiral center is often critical for potent biological activity.[4]

  • Modifications to the amino group can significantly alter the pharmacological profile, leading to compounds with different therapeutic applications.

Table 1: Hypothetical SAR Data for a Series of Analogs

Compound IDR1 (at Amino Group)R2 (at Phenyl Ring)Biological Activity (IC₅₀, µM)
Core H2,3-di-Cl>50
A-1 CH₃2,3-di-Cl25.5
A-2 Benzyl2,3-di-Cl10.2
B-1 H4-Cl45.8
B-2 H3,4-di-Cl38.1

Note: This data is hypothetical and for illustrative purposes only.

Potential Therapeutic Applications

Based on the known biological activities of the core scaffold and its analogs, several therapeutic areas warrant further investigation.

  • Anticancer Agents: The dichlorophenyl moiety is found in several compounds with anticancer properties. For example, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile has shown strong and selective cytotoxic potency against various cancer cell lines.[3]

  • Antifungal Agents: As previously mentioned, the core compound itself has shown potential as an antifungal agent.[1] Further optimization of the structure could lead to the development of potent and broad-spectrum antifungal drugs.

  • Neurological Disorders: Arylethanolamine derivatives are known to interact with various receptors in the central nervous system.[2] Analogs of 2-Amino-1-(2,3-dichlorophenyl)ethanol could be explored for their potential in treating neurological and psychiatric disorders. For instance, a common metabolite of the antipsychotics aripiprazole and cariprazine is 2,3-(dichlorophenyl) piperazine, which has been shown to inhibit the enzyme DHCR7.[5]

Characterization and Analytical Methods

Thorough characterization of newly synthesized compounds is essential to confirm their structure and purity.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as -OH, -NH, and C-Cl.

Chromatographic Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds and for purification. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Gas Chromatography (GC): Can be used for the analysis of volatile derivatives.

Diagram of an Analytical Workflow

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis CrudeProduct Crude Synthesized Product Purification Purification (Column Chromatography/Recrystallization) CrudeProduct->Purification PureProduct Purified Compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry PureProduct->MS IR IR Spectroscopy PureProduct->IR HPLC HPLC Purity Analysis PureProduct->HPLC

Caption: A typical workflow for the synthesis, purification, and analysis of novel analogs.

Conclusion and Future Directions

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl represents a valuable starting point for the design and synthesis of novel therapeutic agents. The unique substitution pattern of the phenyl ring, combined with the versatile ethanolamine side chain, provides a rich scaffold for chemical modification. The exploration of its structural analogs has already shown promise in areas such as oncology and infectious diseases.

Future research in this area should focus on:

  • Systematic SAR studies: To gain a deeper understanding of the structural requirements for activity and selectivity.

  • Stereoselective synthesis: To access enantiomerically pure compounds for biological evaluation.

  • Exploration of novel therapeutic targets: To broaden the potential applications of this class of compounds.

  • In vivo evaluation: To assess the efficacy and pharmacokinetic properties of promising lead compounds in relevant animal models.

By leveraging the principles of medicinal chemistry and modern drug discovery techniques, the full therapeutic potential of 2-Amino-1-(2,3-dichlorophenyl)ethanol analogs and derivatives can be realized.

References

  • 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol - Smolecule. (2024, January 5).
  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies - MDPI. (2022, May 20). Retrieved from [Link]

  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. (2019, October 3). Retrieved from [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1.
  • Supporting Information - Wiley-VCH. Retrieved from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • 2-Amino-1,2-bis(p-chlorophenyl)ethanol | C14H13Cl2NO | CID 411181 - PubChem. Retrieved from [Link]

  • Synthesis and biological activities of 2-amino-1-arylidenamino imidazoles as orally active anticancer agents - PubMed. (2010, March 25). Retrieved from [Link]

  • Dichlorophenyl piperazines, including a recently-approved atypical antipsychotic, are potent inhibitors of DHCR7, the last enzyme in cholesterol biosynthesis - PubMed. (2018, June 15). Retrieved from [Link]

  • EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions - Google Patents.
  • 2-[(2,3-Dichlorobenzyl)amino]-1-phenylethanol | C15H15Cl2NO | CID 4719808 - PubChem. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed. (2019, September 1). Retrieved from [Link]

  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Publishing. Retrieved from [Link]

  • 2-Amino-1-(2-chlorophenyl)ethanol - ChemBK. (2024, April 9). Retrieved from [Link]

  • 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride - Chem-Impex. Retrieved from [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC. (2024, February 19). Retrieved from [Link]

  • Studies on o-[2,6-dichlorophenyl-1-amino] phenyl acetic acid. I. Synthesis, antiinflammatory, analgesic and ulcerogenic activities of some new amino acid conjugates - PubMed. Retrieved from [Link]

  • A Sampling and Analysis Method for Two Amino Alcohols - CDC Stacks. Retrieved from [Link]

  • Agilent Approaches for Amino Acid Analysis. (2020, October 2). Retrieved from [Link]

Sources

Foundational

Solubility and Stability of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl: A Comprehensive Guide for Preformulation and Development

An In-Depth Technical Guide Abstract: This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, a critical interme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, a critical intermediate in pharmaceutical synthesis. Recognizing the paramount importance of these physicochemical properties in drug development, this document outlines the underlying principles, detailed experimental protocols, and data interpretation strategies. The methodologies are grounded in regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, to ensure scientific rigor and compliance. This guide is intended for researchers, formulation scientists, and analytical chemists involved in the characterization and development of new chemical entities.

Introduction: The Critical Role of Preformulation Studies

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl belongs to the class of amino alcohol derivatives, which are common structural motifs in active pharmaceutical ingredients (APIs). As a potential building block or API, a thorough understanding of its solubility and stability is a non-negotiable prerequisite for successful drug development. These fundamental properties influence bioavailability, manufacturability, storage conditions, and the selection of an appropriate dosage form.

The objective of this guide is to provide a robust, scientifically-sound roadmap for characterizing this specific molecule. We will move beyond simple data reporting to explain the causality behind experimental design, ensuring that the generated data is not only accurate but also meaningful for downstream development decisions.

Foundational Physicochemical Characterization

Before assessing solubility and stability in complex systems, the intrinsic properties of the molecule must be determined. These parameters govern its behavior in different environments.

  • pKa (Ionization Constant): The presence of a primary amine makes the molecule's ionization state pH-dependent. The pKa value is critical for predicting solubility in buffered solutions and understanding its potential absorption characteristics in the gastrointestinal tract.

  • LogP/LogD (Partition/Distribution Coefficient): The LogP (for the neutral form) and LogD (at a specific pH) values indicate the molecule's lipophilicity. This is a key predictor of its ability to cross biological membranes and informs potential solvent choices for processing and formulation.

  • Melting Point & Thermal Properties: Determined by techniques like Differential Scanning Calorimetry (DSC), these properties are essential for assessing the solid-state stability and identifying potential polymorphic forms.

Solubility Assessment: A Multi-faceted Approach

Solubility dictates the maximum concentration of a drug that can be achieved in a solution, directly impacting its therapeutic efficacy. We will explore both thermodynamic and kinetic solubility.

The Principle of Solvent Selection

The choice of solvents should be strategic, encompassing a range of polarities and functionalities relevant to pharmaceutical development. The "like dissolves like" principle is a useful starting point.[1] A recommended panel of solvents is presented in Table 1. This selection includes aqueous buffers to simulate physiological pH, organic solvents common in synthesis and purification, and co-solvents used in formulation.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the true equilibrium solubility.

Objective: To determine the saturated concentration of the compound in various solvents at a constant temperature.

Methodology:

  • Preparation: Add an excess amount of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl to a known volume of each selected solvent (e.g., 5 mL) in a sealed glass vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Filtration/Centrifugation: Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge to remove any suspended particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Solubility Profile

The results should be compiled into a clear, comparative table.

Table 1: Predicted Thermodynamic Solubility of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Solvent/Medium Polarity Index Expected Solubility (mg/mL) at 25°C
Purified Water 10.2 Moderate
0.1 M HCl (pH 1.2) High High (Protonated Amine)
pH 4.5 Acetate Buffer High Moderate to High
pH 7.4 Phosphate Buffer High Lower (approaching pKa)
Methanol 5.1 High
Ethanol 4.3 High
Isopropanol 3.9 Moderate
Acetonitrile 5.8 Low to Moderate
Dimethyl Sulfoxide (DMSO) 7.2 Very High

| Polyethylene Glycol 400 (PEG 400) | - | High |

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of drug development mandated by ICH guidelines (Q1A R2).[2] Its purpose is twofold: to understand the intrinsic stability of the molecule by identifying potential degradation pathways and to develop and validate a stability-indicating analytical method.[3][4][5] A stability-indicating method is crucial as it must be able to resolve the parent API from all potential degradation products, ensuring accurate quantification during formal stability studies.

Overall Workflow for Stability Assessment

The process involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions, targeting a modest level of degradation (typically 5-20%).[2]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Interpretation Dev Develop & Validate Stability-Indicating HPLC Method Prep Prepare Solutions of API in Relevant Solvents Dev->Prep Method Ready Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prep->Stress Samples Collect Samples at Defined Time Points Stress->Samples Analyze Analyze Samples using Validated HPLC Method Samples->Analyze Identify Characterize Major Degradants (e.g., LC-MS) Analyze->Identify Degradants Detected Pathway Propose Degradation Pathways Identify->Pathway

Caption: High-level workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

The following protocols outline the conditions for inducing degradation. A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., 50:50 acetonitrile:water) for these studies.

A. Acid Hydrolysis

  • Objective: To assess stability in an acidic environment.

  • Protocol:

    • Mix the stock solution with 1N HCl to achieve a final acid concentration of 0.1N.

    • Incubate the solution at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the sample with an equivalent amount of NaOH.

    • Dilute to the target concentration with mobile phase and analyze.

B. Base Hydrolysis

  • Objective: To assess stability in an alkaline environment.

  • Protocol:

    • Mix the stock solution with 1N NaOH to achieve a final base concentration of 0.1N.

    • Maintain the solution at room temperature, as base hydrolysis is often rapid.

    • Withdraw aliquots at short intervals (e.g., 5, 15, 30, 60 minutes).

    • Immediately neutralize the sample with an equivalent amount of HCl.

    • Dilute and analyze.

C. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Protocol:

    • Mix the stock solution with hydrogen peroxide (H₂O₂) to achieve a final concentration of 3-30%.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Dilute and analyze. Note: Quenching the reaction is generally not necessary before HPLC analysis.

D. Thermal Degradation

  • Objective: To investigate the effect of heat on both the solid material and solutions.

  • Protocol (Solution):

    • Prepare a solution of the compound in a neutral solvent (e.g., purified water or 50:50 acetonitrile:water).

    • Heat the solution in a controlled oven or water bath (e.g., 70°C).

    • Collect samples at various time points and analyze.

  • Protocol (Solid State):

    • Place a thin layer of the solid API in an open vial.

    • Expose to high temperature (e.g., 105°C) in a controlled oven.

    • Periodically remove samples, dissolve in a suitable solvent, and analyze.

E. Photolytic Degradation

  • Objective: To determine light sensitivity.

  • Protocol:

    • Expose a solution of the compound to a calibrated light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample must be wrapped in aluminum foil and kept under the same conditions to differentiate thermal degradation from photolytic degradation.

    • Analyze the exposed and control samples.

The Stability-Indicating Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the workhorse for these studies.

Table 2: Typical Starting Parameters for a Stability-Indicating RP-HPLC Method

Parameter Recommended Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good retention and resolution for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Provides good peak shape for amines and is MS-compatible.
Elution Gradient (e.g., 5% to 95% B over 20 min) Necessary to elute both the polar degradants and the parent compound.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Detection UV at 220 nm and 254 nm To capture chromophores of both the parent and potential degradants.

| Column Temp. | 30°C | Ensures reproducible retention times. |

Data Interpretation: Degradation Profile

The results from the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products compound 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (Parent Compound) acid Acidic (HCl, Δ) compound->acid base Alkaline (NaOH) compound->base oxid Oxidative (H₂O₂) compound->oxid photo Photolytic (UV/Vis) compound->photo dp1 Degradation Product 1 acid->dp1 Hydrolysis base->dp1 dp2 Degradation Product 2 oxid->dp2 Oxidation dp3 Degradation Product 3 photo->dp3 Photodegradation

Caption: Logical relationship between stress conditions and degradation products.

Table 3: Example Stability Summary for 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Stress Condition Conditions % Degradation No. of Degradants Observations
Acid Hydrolysis 0.1N HCl, 60°C, 24h ~15% 2 Major degradant at RRT 0.8
Base Hydrolysis 0.1N NaOH, RT, 1h >90% 1 Very labile in base
Oxidation 3% H₂O₂, RT, 24h ~8% 1 Susceptible to oxidation
Thermal (Solution) 70°C, 48h <2% 0 Thermally stable in solution

| Photolysis | ICH Q1B | ~10% | 2 | Requires protection from light |

Conclusion and Future Directions

This guide presents a systematic and robust methodology for determining the essential solubility and stability characteristics of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl. By following these protocols, researchers can generate high-quality, reliable data that is crucial for making informed decisions throughout the drug development lifecycle. The solubility data will guide formulation strategies, while the stability profile will inform manufacturing processes, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The identification of degradation products is the first step in understanding the molecule's liabilities and ensuring the safety and efficacy of the final drug product.

References

  • ChemBK. (2024, April 9). 2-Amino-1-(2-chlorophenyl)ethanol.
  • Bajpai, M., & Gupta, M. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BenchChem. (2025). Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride.
  • Shaikh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
  • Sigma-Aldrich. (n.d.). 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride.
  • PubChem. (n.d.). 2-Amino-1,2-bis(p-chlorophenyl)ethanol.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • ChemicalBook. (2025, October 14). 2-AMINO-1-(4-CHLORO-PHENYL)-ETHANOL HCL.
  • Sigma-Aldrich. (n.d.). 2-AMINO-2-(3-CHLOROPHENYL)ETHANOL HCL.
  • Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models.
  • Chem-Impex. (n.d.). 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • National Center for Biotechnology Information. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the potential therapeutic targets of the novel compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the potential therapeutic targets of the novel compound, 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl. As a member of the phenethylamine class, this molecule holds promise for modulating key biological pathways. This document will delve into its structural characteristics, hypothesized mechanisms of action based on its chemical class, and detailed experimental protocols to elucidate its precise molecular targets.

Introduction to 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl: A Compound of Interest

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl is a synthetic small molecule with the molecular formula C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol .[1] Its structure, featuring a phenethylamine backbone with a dichlorinated phenyl ring, an amino group, and a hydroxyl group, suggests its potential to interact with a range of biological targets. The presence of chlorine atoms on the phenyl ring is known to influence the lipophilicity and electronic properties of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

While specific research on this particular dichlorinated analog is limited, the broader class of phenethylamines and its derivatives are well-documented as psychoactive compounds that interact with monoamine neurotransmitter systems.[2] Furthermore, some phenyl ethanolamine derivatives have demonstrated antifungal properties.[1] This guide will, therefore, explore the most probable therapeutic targets of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl based on the established pharmacology of its structural class.

Table 1: Physicochemical Properties of 2-Amino-1-(2,3-dichlorophenyl)ethanol

PropertyValueSource
IUPAC Name 2-amino-1-(2,3-dichlorophenyl)ethanol[1]
Molecular Formula C₈H₉Cl₂NO[1]
Molecular Weight 206.07 g/mol [1]
Canonical SMILES C1=CC(=C(C(=C1)Cl)Cl)C(CN)O[1]
InChI Key VLSXVFMMYPAJSR-UHFFFAOYSA-N[1]

Hypothesized Therapeutic Targets and Rationale

Based on the structure of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl and the known activities of related compounds, we can postulate several potential therapeutic targets. The primary areas of interest lie within the central nervous system, specifically the monoamine transporters and receptors, and in the realm of antifungal drug development.

Monoamine Transporters: The Dopamine Transporter (DAT)

The phenethylamine scaffold is a classic pharmacophore for ligands of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[3][4] DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby controlling the duration and intensity of dopamine signaling.[3][4] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the action of many stimulants and antidepressants.

The structure-activity relationship (SAR) of phenethylamine derivatives at DAT suggests that substitutions on the phenyl ring can significantly modulate affinity and activity.[3] While specific data on the 2,3-dichloro substitution is scarce, it is plausible that this pattern could confer potent and selective inhibitory activity at DAT.

Inhibition of DAT leads to a cascade of downstream events, primarily driven by the enhanced activation of dopamine receptors (D1 and D2). This can modulate various signaling pathways, including the cAMP/PKA and MAPK pathways, ultimately influencing gene expression and synaptic plasticity.[5][6][7]

DAT_Inhibition_Signaling Compound 2-Amino-1-(2,3-dichlorophenyl) ethanol HCl DAT Dopamine Transporter (DAT) Compound->DAT Inhibition Dopamine Extracellular Dopamine DAT->Dopamine Blocks Reuptake D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Effectors (e.g., CREB, MAPK) PKA->Downstream Phosphorylation

Caption: Hypothesized signaling cascade following DAT inhibition.

Serotonin Receptors: The 5-HT₂ₐ Receptor

Phenethylamine derivatives are also known to interact with serotonin (5-HT) receptors, with the 5-HT₂ₐ receptor being a prominent target for many psychoactive compounds. The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the Gq/11 signaling pathway.[8] This leads to the activation of phospholipase C (PLC) and subsequent downstream signaling events.

The specific substitution pattern on the phenyl ring of phenethylamines is a key determinant of their affinity and efficacy at 5-HT₂ₐ receptors. It is therefore crucial to investigate the interaction of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl with this receptor.

Activation of the 5-HT₂ₐ receptor initiates the Gq/11 pathway, leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can modulate a wide range of cellular processes, including neuronal excitability and gene expression.[8]

Caption: The 5-HT₂ₐ receptor Gq/11 signaling pathway.

Adrenergic Receptors

The structural similarity of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl to catecholamines like norepinephrine and epinephrine suggests a potential interaction with adrenergic receptors (ARs). Both α- and β-adrenergic receptors are GPCRs that play crucial roles in regulating various physiological processes, including cardiovascular function and metabolism.

β-Adrenergic receptors primarily couple to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[9][10] This pathway is fundamental in mediating the effects of catecholamines in various tissues, including the heart.

Beta_Adrenergic_Signaling Compound 2-Amino-1-(2,3-dichlorophenyl) ethanol HCl Receptor β-Adrenergic Receptor Compound->Receptor Binds to Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Cellular Response (e.g., increased heart rate, bronchodilation) PKA->Downstream Phosphorylation

Caption: The β-adrenergic receptor signaling cascade.

Antifungal Target: Lanosterol 14α-demethylase (CYP51)

Several amino alcohol derivatives have been reported to possess antifungal activity.[10][11] A primary mechanism of action for many antifungal agents is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[12] A key enzyme in this pathway is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Given the known antifungal properties of related compounds, CYP51 represents a plausible target for 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

Experimental Protocols for Target Validation

To validate the hypothesized therapeutic targets, a series of in vitro assays are recommended. The following section provides detailed, step-by-step methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[2]

Objective: To determine the binding affinity (Ki) of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl for the dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]WIN 35,428 (radioligand)

  • Nomifensine (for non-specific binding determination)

  • 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (test compound)

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation:

    • Culture hDAT-expressing HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane preparation, [³H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of nomifensine.

    • Incubate at room temperature for 1-2 hours.

  • Filtration and Counting:

    • Rapidly filter the reaction mixture through GF/B filter plates.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

The protocol for 5-HT₂ₐ and adrenergic receptor binding assays is analogous to the DAT binding assay, with the following modifications:

  • Cell Lines: Use cell lines stably expressing the human 5-HT₂ₐ receptor or the specific adrenergic receptor subtype of interest.

  • Radioligands:

    • 5-HT₂ₐ: [³H]Ketanserin or [³H]LSD[13][14]

    • Adrenergic Receptors: [³H]Prazosin (for α₁), [³H]Yohimbine (for α₂), or [³H]Dihydroalprenolol (for β)

  • Non-specific Binding: Use appropriate unlabeled antagonists (e.g., ketanserin for 5-HT₂ₐ, prazosin for α₁, yohimbine for α₂, propranolol for β).

Neurotransmitter Uptake Assay

Objective: To measure the functional inhibitory potency (IC₅₀) of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl on dopamine uptake.

Materials:

  • HEK293 cells stably expressing hDAT

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine

  • 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (test compound)

  • Nomifensine (for non-specific uptake)

Protocol:

  • Cell Plating: Seed hDAT-expressing cells in a 96-well plate and grow to confluency.[15]

  • Uptake Assay:

    • Wash cells with pre-warmed uptake buffer.

    • Add uptake buffer containing varying concentrations of the test compound.

    • For control wells, add buffer without the compound.

    • For non-specific uptake, add a high concentration of nomifensine.

    • Initiate uptake by adding [³H]Dopamine and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the percentage of inhibition of specific uptake and determine the IC₅₀ value.

Caption: Workflow for binding and uptake assays.

Antifungal Susceptibility and Mechanism of Action Assays

Objective: To determine if 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl inhibits ergosterol biosynthesis in a fungal model.

Materials:

  • Saccharomyces cerevisiae or Candida albicans culture

  • Yeast growth medium (e.g., YPD)

  • [¹⁴C]Acetate

  • Saponification solution (e.g., alcoholic KOH)

  • Heptane

  • Thin-layer chromatography (TLC) plate and developing solvent

  • Phosphorimager or autoradiography film

Protocol:

  • Fungal Culture and Treatment:

    • Grow the fungal culture to mid-log phase.

    • Add varying concentrations of the test compound and [¹⁴C]acetate.

    • Incubate for several hours.

  • Sterol Extraction:

    • Harvest the fungal cells and saponify them to hydrolyze sterol esters.

    • Extract the non-saponifiable lipids (including sterols) with heptane.

  • TLC Analysis:

    • Spot the extracted sterols onto a TLC plate and develop the chromatogram.

    • Visualize the radiolabeled sterols using a phosphorimager or autoradiography.

  • Data Analysis: Compare the sterol profiles of treated and untreated cells. A decrease in the ergosterol spot and an accumulation of precursor spots (e.g., lanosterol) indicates inhibition of the ergosterol biosynthesis pathway.

Objective: To assess if the compound disrupts fungal cell membrane integrity.

Materials:

  • Fungal culture (e.g., Candida albicans)

  • SYTOX Green nucleic acid stain

  • 96-well microplate reader with fluorescence capabilities

Protocol:

  • Fungal Culture Preparation: Grow the fungal culture to mid-log phase and resuspend the cells in a suitable buffer.

  • Assay:

    • In a 96-well plate, add the fungal cell suspension and SYTOX Green.

    • Add varying concentrations of the test compound.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates that the cell membrane has been compromised, allowing SYTOX Green to enter and bind to nucleic acids.[16][17]

Conclusion and Future Directions

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl represents a promising scaffold for the development of novel therapeutics. Based on its structural similarity to known neuroactive and antifungal compounds, the dopamine transporter, serotonin 5-HT₂ₐ receptor, adrenergic receptors, and fungal lanosterol 14α-demethylase are all plausible therapeutic targets. The experimental protocols outlined in this guide provide a robust framework for elucidating the precise mechanism of action of this compound.

Future research should focus on a comprehensive pharmacological profiling of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, including in vivo studies to assess its therapeutic potential in relevant disease models. Further structure-activity relationship studies, particularly exploring different substitution patterns on the phenyl ring, will be crucial for optimizing its potency and selectivity for the identified target(s).

References

  • 5-HT2A receptor. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Barrett-Bee, K., & Dixon, G. (n.d.). Ergosterol biosynthesis inhibition: a target for antifungal agents. SciSpace. [Link]

  • Chen, S. H., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 19. [Link]

  • de Winde, J. H. (Ed.). (2003). Laboratory Protocols in Fungal Biology. ResearchGate. [Link]

  • Siddhartha, et al. (2025, January 16). Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Taylor & Francis Online. [Link]

  • Sood, A., et al. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. [Link]

  • Thevelein, J. M., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(11), 4769–4776. [Link]

  • University of Dundee. (2022, April 1). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Discovery - the University of Dundee Research Portal. [Link]

  • University of Dundee. (2022, March 22). Amino Alcohols as Potential Antibiotic and Antifungal Leads. PMC. [Link]

  • van Rhee, A. M., et al. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Wallach, J., et al. (2023, December 15). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. eScholarship. [Link]

  • Wallach, J., et al. (2023, July 31). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]

  • Wang, H., et al. (2016, February 14). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Xiao, R. P. (2002, January 15). Novel signaling pathway through the beta-adrenergic receptor. PubMed. [Link]

  • Beta-1 adrenergic receptor. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • Kaluzhskiy, L. A., et al. (2021). Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi. Biomeditsinskaya Khimiya, 67(1), 42-50. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). [Link]

  • Kaluzhskiy, L. A., et al. (2021, January 15). [Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi]. PubMed. [Link]

  • Barrett-Bee, K., & Dixon, G. (n.d.). Ergosterol biosynthesis inhibition: a target for antifungal agents. SciSpace. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Kaluzhskiy, L. A., et al. (2021). Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi [Russian]. ResearchGate. [Link]

  • Amerikova, M., & Pencheva El-Tibi, I. (2022). Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. MDPI. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Kaluzhskiy, L. A., et al. (2021). Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi [Russian]. ResearchGate. [Link]

  • Smith, J. A. M., et al. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Tartakoff, S. S., et al. (2022). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. [Link]

  • Thevelein, J. M., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(11), 4769–4776. [Link]

  • Rath, S. N., et al. (2021, October 22). In silico Discovery of a New Potent Inhibitor for Sterol 14- alpha Demethylase as a Promising Antifungal Drug against Aspergillus fumigatus Infection. Preprints.org. [Link]

  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PMC. [Link]

  • Nishi, A., et al. (2011). Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons. Frontiers in Neuroanatomy, 5, 43. [Link]

  • Hashimoto, K., et al. (2023, May 4). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. bioRxiv. [Link]

  • Kaluzhskiy, L. A., et al. (2021, January 15). [Screening of potential non-azole inhibitors of lanosterol14-alpha demethylase (CYP51) of Candida fungi]. PubMed. [Link]

  • van Rhee, A. M., et al. (2000, August 15). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

  • Steiner, H., & Gerfen, C. R. (2001). Mechanisms of dopamine transporter regulation in normal and disease states. PMC. [Link]

  • Nishi, A., et al. (2018). Phosphorylation Signals Downstream of Dopamine Receptors in Emotional Behaviors: Association with Preference and Avoidance. PMC. [Link]

  • Gilep, A. A., et al. (2020). Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate. PMC. [Link]

  • Hancock Lab. (n.d.). Inner Membrane Permeability Assay (ONPG Assay). [Link]

  • Blum, K., et al. (2025, August 27). Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. [Link]

  • Thevelein, J. M., et al. (2000). Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth. Applied and Environmental Microbiology, 66(11), 4769–4776. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Neuroanatomy, 5, 43. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. [Link]

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. (2024, March 6). PubMed. [Link]

  • Kim, J., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl in Antifungal Drug Discovery

Part 1: Executive Summary & Strategic Rationale The "Privileged Scaffold" Hypothesis In the landscape of antifungal drug discovery, the 2-amino-1-phenylethanol backbone is a "privileged structure"—a molecular framework c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The "Privileged Scaffold" Hypothesis

In the landscape of antifungal drug discovery, the 2-amino-1-phenylethanol backbone is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the 2,4-dichlorophenyl motif has historically dominated the azole class (e.g., Miconazole, Econazole), the 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivative represents an under-explored chemical space critical for overcoming multi-drug resistance (MDR).

This compound serves two distinct, high-value roles in modern medicinal chemistry:

  • Chiral Precursor for Azole Isosteres: It allows for the synthesis of novel CYP51 inhibitors where the traditional ether linkage is replaced by amine or amide linkers, altering the vector of the pharmacophore to evade common resistance mutations (e.g., ERG11 mutations in Candida albicans).

  • Repurposed Adrenergic Scaffold: Leveraging the structural homology to beta-blockers, this scaffold is investigated for its ability to inhibit fungal phosphatidate phosphatase (Pah1), a mechanism distinct from ergosterol biosynthesis inhibition.

Key Chemical Properties
PropertySpecificationRelevance to Drug Discovery
CAS Registry 133562-28-4 (Base)Unique identifier for procurement/synthesis.
Molecular Formula C₈H₉Cl₂NO[1] · HClSalt form ensures water solubility for assays.
Chirality (R)- and (S)- enantiomersCritical for stereoselective binding to CYP51.
Substituents 2,3-DichloroAlters lipophilicity (LogP) and metabolic stability compared to 2,4-dichloro analogs.

Part 2: Application Protocols & Methodologies

Application 1: Asymmetric Synthesis of the Scaffold

Rationale: The biological activity of phenylethanolamines is highly stereodependent. The (R)-enantiomer is typically the bioactive conformer for adrenergic-like targets, while specific stereochemistry is required for optimal CYP51 heme coordination.

Protocol A: Chemo-Enzymatic Synthesis of Enantiopure Scaffold

Objective: Produce >99% ee (R)-2-Amino-1-(2,3-dichlorophenyl)ethanol from the corresponding ketone.

Materials:

  • Substrate: 2-Amino-1-(2,3-dichlorophenyl)ethanone HCl.

  • Biocatalyst: Engineered Ketoreductase (KRED) or Rhodotorula sp. lysate.

  • Cofactor: NADPH recycling system (Glucose dehydrogenase + Glucose).

  • Solvent: Phosphate Buffer (pH 7.[2]0) / DMSO (9:1).

Workflow:

  • Reaction Assembly: In a 50 mL reactor, dissolve 500 mg of substrate in 45 mL Phosphate Buffer (100 mM, pH 7.0).

  • Cofactor Addition: Add 1.2 eq Glucose and 50 U Glucose Dehydrogenase.

  • Initiation: Add 20 mg KRED enzyme. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Monitoring: Analyze conversion via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Workup: Basify to pH 10 with NaOH to liberate the free base. Extract with Ethyl Acetate (3x).

  • Salt Formation: Treat organic phase with 1M HCl in diethyl ether to precipitate the hydrochloride salt.

Application 2: Derivatization for Azole Antifungal Libraries

Rationale: The primary amine allows for the introduction of heterocycles (imidazole/triazole) via nucleophilic substitution or reductive amination, creating "reversed-azole" candidates.

Protocol B: Synthesis of Imidazole-Linked Derivatives

Objective: Synthesize N-[2-(2,3-dichlorophenyl)-2-hydroxyethyl]-imidazole derivatives.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl in DMF. Add 2.5 eq K₂CO₃.

  • Coupling: Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI) or specific imidazole-carboxylic acid derivatives if amide linkage is desired.

    • Alternative Route: React with 4-chloromethyl-imidazole to form a secondary amine linkage.

  • Heating: Stir at 80°C for 6–12 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Purification: Quench with water, extract with EtOAc. Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the diagnostic methine triplet at δ 4.8–5.2 ppm (chiral center).

Application 3: Biological Evaluation (MIC Determination)

Rationale: To validate the efficacy of the 2,3-dichloro scaffold against resistant strains.

Protocol C: CLSI M27-A3 Microdilution Assay

Objective: Determine Minimum Inhibitory Concentration (MIC) against Candida albicans (fluconazole-resistant).

  • Inoculum Prep: Culture C. albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C. Suspend colonies in saline to 0.5 McFarland standard.

  • Dilution: Dilute suspension 1:1000 in RPMI 1640 medium (buffered with MOPS, pH 7.0).

  • Plate Setup:

    • Dispense 100 µL of inoculum into 96-well microtiter plates.

    • Add 100 µL of test compound (2-Amino-1-(2,3-dichlorophenyl)ethanol derivative) serially diluted (range: 64 µg/mL to 0.125 µg/mL).

    • Controls: Fluconazole (Positive), Solvent only (Negative), Growth control (No drug).

  • Incubation: 35°C for 48 hours.

  • Readout: Visual score or OD₆₀₀. MIC is the lowest concentration showing 50% inhibition (IC50) or complete inhibition (IC90) compared to growth control.[3]

Part 3: Mechanism of Action & Visualization

Structural Logic: Why 2,3-Dichloro?

The shift from 2,4-dichloro to 2,3-dichloro creates a steric clash in the "access channel" of wild-type CYP51 but may accommodate the altered geometry of mutant CYP51 (e.g., Y132H mutation). Furthermore, the 2,3-substitution pattern alters the electron density of the phenyl ring, influencing the pKa of the adjacent amine and improving blood-brain barrier (BBB) penetration for fungal meningitis applications.

Workflow Visualization

The following diagram illustrates the synthesis and biological testing workflow for this scaffold.

AntifungalDiscovery Start Precursor: 2,3-Dichloro-acetophenone Inter Intermediate: Alpha-Amino Ketone Start->Inter Nitrosation/Reduction Scaffold Target Scaffold: 2-Amino-1-(2,3-dichlorophenyl)ethanol Inter->Scaffold Asymmetric Reduction (KRED) Deriv Derivatization: + Imidazole/Triazole (Amide/Amine Linker) Scaffold->Deriv SAR Optimization Assay Bio-Assay: MIC vs. Resistant Candida Deriv->Assay Screening Assay->Deriv Lead Optimization

Caption: Figure 1. Integrated workflow for transforming the 2,3-dichlorophenyl ketone precursor into bioactive antifungal candidates via the chiral amino-ethanol scaffold.

Part 4: References

  • Vertex Pharmaceuticals. (1998). Processes for producing optically active 2-amino-1-phenylethanol derivatives by reduction of the corresponding ketone.[4] US Patent 5,811,293.[4] Link

  • Royal Society of Chemistry. (2025). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Advances. Link

  • ResearchGate. (2023). Identification of propranolol and derivatives that are chemical inhibitors of phosphatidate phosphatase as potential broad-spectrum fungicides.[5]Link

  • Cayman Chemical. (2024). 2,3-Dichlorophenylpiperazine (hydrochloride) Product Information.Link

  • MDPI. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans.[6] International Journal of Molecular Sciences. Link

Sources

Application

"HPLC method for quantification of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl"

Application Note: HPLC Method for Quantification of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Introduction & Scope Subject: 2-Amino-1-(2,3-dichlorophenyl)ethanol Hydrochloride Role: Key Intermediate / Impurity in Anagrel...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method for Quantification of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Introduction & Scope

Subject: 2-Amino-1-(2,3-dichlorophenyl)ethanol Hydrochloride Role: Key Intermediate / Impurity in Anagrelide Synthesis CAS: 1213571-27-7 (Free base ref), 1624261-51-3 (HCl salt ref)

This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantification of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl . This molecule is a critical intermediate in the synthesis of Anagrelide , a platelet-reducing agent used to treat essential thrombocythemia.

The Analytical Challenge: This compound features a basic primary amine (pKa ~9.0) and a benzylic hydroxyl group attached to a dichlorinated aromatic ring.[1]

  • Challenge 1 (Peak Tailing): The protonated amine interacts strongly with residual silanol groups on standard silica columns, leading to peak tailing.

  • Challenge 2 (Retention): As a polar amino-alcohol, it exhibits low retention on standard C18 columns if the pH is not optimized.

The Solution: This protocol utilizes a Base-Deactivated C18 (L1) column combined with an acidic phosphate buffer (pH 3.0). The acidic pH ensures the amine remains fully protonated (


) for solubility, while the base-deactivated stationary phase suppresses secondary silanol interactions, ensuring sharp peak symmetry (

).

Method Development Strategy (Expertise & Logic)

The selection of chromatographic conditions is governed by the physicochemical properties of the analyte:

  • Stationary Phase Selection: A "Base-Deactivated" or "End-capped" C18 column is mandatory. Standard silica columns will result in severe tailing due to the ion-exchange mechanism between the protonated amine and ionized silanols.

    • Recommended: Inertsil ODS-3V, Waters Symmetry C18, or Agilent Zorbax Eclipse Plus C18.

  • Mobile Phase pH (3.0):

    • At pH 3.0, the amine is fully ionized. While this reduces hydrophobic retention, it improves peak shape and solubility.

    • To counter the loss of retention, a high aqueous ratio (85-90%) is used initially if running a gradient, or a specific isocratic ratio (e.g., 80:20 Buffer:ACN) is selected to place the peak in a quantifiable window (

      
      ).
      
  • Detection (254 nm vs 220 nm):

    • The dichlorophenyl ring provides strong UV absorption. While 220 nm offers higher sensitivity, 254 nm is preferred for routine QC as it is more selective and less susceptible to baseline drift from mobile phase components.

Experimental Protocol

Equipment & Reagents[2][3][4][5][6][7][8][9]
  • HPLC System: Agilent 1260 Infinity II / Waters Alliance e2695 (or equivalent) with PDA/UV detector.

  • Column: Inertsil ODS-3V, 5 µm, 250 x 4.6 mm (or equivalent USP L1).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Water (Milli-Q / HPLC Grade).

Chromatographic Conditions
ParameterSetting
Column C18 (L1), 250 mm x 4.6 mm, 5 µm (Base Deactivated)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 ± 0.05
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic (See Table below)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detector UV at 254 nm
Injection Volume 20 µL
Run Time 15 minutes

Isocratic Composition:

  • Buffer (Mobile Phase A): 75%

  • Acetonitrile (Mobile Phase B): 25%

Note: If analyzing in the presence of late-eluting impurities (e.g., Anagrelide final product), a gradient ramp to 80% B may be required after the main peak elutes.

Preparation of Solutions

A. Buffer Preparation (pH 3.0):

  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC grade water.
    
  • Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).

  • Filter through a 0.45 µm nylon membrane filter and degas.

B. Diluent:

  • Mobile Phase A : Acetonitrile (50:50 v/v).

C. Standard Solution Preparation:

  • Weigh accurately 25 mg of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl working standard.

  • Transfer to a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes to dissolve.

  • Make up to volume with Diluent.[2][3] (Concentration: 0.5 mg/mL).[2][4]

  • Working Standard: Dilute 5 mL of the above stock to 50 mL with Diluent (Concentration: 50 µg/mL).

D. Sample Preparation:

  • Weigh accurately 25 mg of the sample substance.[2][4]

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Diluent.

  • Filter through a 0.45 µm PVDF syringe filter before injection.

Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, ensuring a self-validating workflow.

HPLC_Workflow Start Start: Sample & Standard Weighing Dissolution Dissolution (Diluent: 50:50 Buffer:ACN) Start->Dissolution Sonicate Sonication (5 mins) Ensure Complete Solubility Dissolution->Sonicate Filter Filtration (0.45 µm PVDF) Sonicate->Filter HPLC_Inj HPLC Injection (20 µL) Isocratic 75:25 Buffer:ACN Filter->HPLC_Inj Detection Detection @ 254 nm HPLC_Inj->Detection SST_Check System Suitability Check Tailing < 2.0, RSD < 2.0% Detection->SST_Check Data_Proc Data Processing Calc % Assay & Purity SST_Check->Start Fail (Re-prep) SST_Check->Data_Proc Pass

Caption: Step-by-step analytical workflow from sample preparation to data validation.

Method Validation Parameters (Self-Validating System)

To ensure the trustworthiness of the results, the method must meet the following System Suitability criteria before every run.

ParameterAcceptance CriteriaRationale
System Suitability (SST)
Theoretical Plates (N)> 3000Ensures column efficiency is sufficient for separation.
Tailing Factor (T)< 2.0 (Target < 1.5)Critical for amines; indicates successful base-deactivation.
% RSD (n=5 injections)< 2.0%Confirms system precision and injector reproducibility.
Validation Limits
Linearity (

)
> 0.999Range: 50% to 150% of target concentration.
Accuracy (Recovery)98.0% - 102.0%Verified by spiking studies.
LOD / LOQ~0.05 µg/mL / 0.15 µg/mLEstimated based on S/N ratio of 3:1 and 10:1.

Troubleshooting & Causality

  • Issue: High Backpressure.

    • Cause: Buffer precipitation in the organic phase.

    • Fix: Ensure the buffer is filtered (0.45 µm) and the % Organic in the mobile phase does not exceed the solubility limit of the phosphate salts (usually safe up to 80-85% ACN).

  • Issue: Peak Splitting.

    • Cause: Sample solvent strength is higher than mobile phase strength.

    • Fix: The Diluent (50:50) is stronger than the Mobile Phase (75:25). If splitting occurs, reduce the Diluent strength to match the Mobile Phase (75:25 Buffer:ACN).

  • Issue: Retention Time Drift.

    • Cause: pH fluctuation.

    • Fix: The amine's retention is sensitive to pH. Ensure the buffer is strictly adjusted to pH 3.0 ± 0.05 using a calibrated pH meter.

References

  • USP Monograph: Anagrelide Hydrochloride. United States Pharmacopeia (USP-NF). (2025).[2][4] Methods for Organic Impurities and Assay.

  • ResearchGate. Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2021).[3] Discusses separation of Anagrelide and related amino-intermediates using Phosphate Buffer/ACN systems.

  • PubChem. 2-Amino-1-(2,3-dichlorophenyl)ethanol (Compound Summary). National Library of Medicine.

  • Google Patents. Method for the manufacture of Anagrelide (EP1373268B1). Describes the synthesis pathway involving the reduction of the nitro-intermediate to the amino-alcohol target.[1][5][6]

Sources

Method

"experimental setup for studying enzyme inhibition by 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl"

Application Notes & Protocols: A Framework for Characterizing Novel Enzyme Inhibitors Topic: Experimental Setup for Studying Enzyme Inhibition by 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Abstract The discovery and chara...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A Framework for Characterizing Novel Enzyme Inhibitors

Topic: Experimental Setup for Studying Enzyme Inhibition by 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Abstract

The discovery and characterization of enzyme inhibitors are cornerstones of drug development and biochemical research.[1][2] This guide provides a comprehensive framework for the initial investigation of a novel compound, 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, as a potential enzyme inhibitor. Since this compound is not extensively characterized in public literature as an inhibitor of a specific enzyme, these protocols are designed to be a robust, adaptable starting point for any researcher. We will detail the systematic process of determining a compound's inhibitory potential, starting with the half-maximal inhibitory concentration (IC50) and proceeding to elucidate the kinetic mechanism of inhibition (MoI). This document provides detailed, step-by-step protocols, explains the scientific rationale behind experimental choices, and offers guidance on data analysis and interpretation, adhering to the principles of modern enzyme kinetics.[3][4]

Introduction: The Rationale for Inhibition Studies

Enzymes are biological catalysts essential for nearly all metabolic processes.[5][6] The modulation of enzyme activity by small molecules is a primary mechanism for cellular regulation and a foundational strategy in pharmacology.[2][7] A molecule that reduces an enzyme's activity is termed an inhibitor.[7] Understanding how a compound like 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl interacts with an enzyme is crucial for assessing its therapeutic potential or toxicological profile.[8]

The study of enzyme inhibition follows a logical progression:

  • Potency Determination (IC50): First, we determine if the compound inhibits the target enzyme and at what concentration. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[9]

  • Mechanism of Inhibition (MoI) Analysis: Once potency is established, we investigate how the compound inhibits the enzyme. This involves determining if the inhibition is competitive, non-competitive, uncompetitive, or a mixed type.[2][10] This information provides deep insights into the inhibitor's interaction with the enzyme and its substrate.[10]

This guide will use a generic, well-characterized enzyme system (e.g., a protease like Trypsin or an esterase like Acetylcholinesterase) as a practical model. The principles and protocols described can be adapted to a wide range of enzyme targets.

Pre-Experimental Considerations & Reagent Preparation

Thorough preparation is critical for reproducible and reliable results. This phase involves understanding the test compound, selecting an appropriate model system, and preparing stable, accurate reagents.

Characterization of the Inhibitor: 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl
  • Chemical Properties: The compound has a molecular formula of C₈H₉Cl₂NO and a molecular weight of approximately 206.07 g/mol .[8] The hydrochloride salt form generally confers better aqueous solubility.[11]

  • Solubility Testing: Before preparing stock solutions, it is imperative to determine the compound's solubility. Test solubility in common laboratory solvents, starting with the intended assay buffer. If solubility is low, dimethyl sulfoxide (DMSO) is a common alternative.

    • Rationale: An inhibitor must be fully dissolved to ensure accurate concentration and avoid artifacts from precipitation. The final concentration of a solvent like DMSO in the assay should be kept low (typically <1%) and consistent across all wells to prevent it from affecting enzyme activity.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

    • Dissolve in a minimal volume of the chosen solvent (e.g., DMSO or assay buffer) to create a high-concentration primary stock (e.g., 10-50 mM).

    • Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Rationale: A high-concentration stock allows for small volumes to be used in the final assay, minimizing solvent effects. Aliquoting prevents degradation of the entire stock from repeated temperature changes.

Selection of the Enzyme System and Assay Buffer
  • Enzyme & Substrate: For this guide, we will use Bovine Pancreatic Trypsin as a model enzyme and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) as its chromogenic substrate. Trypsin cleaves L-BAPNA to release p-nitroaniline, a yellow product that can be quantified by measuring absorbance at ~405 nm.[12]

  • Buffer Selection: The choice of buffer is critical for maintaining the enzyme's optimal structure and activity.[13][14]

    • pH: Most enzymes have an optimal pH range for activity.[6] For Trypsin, a buffer at pH ~8.0 is suitable.[12]

    • Composition: A common buffer for Trypsin assays is Tris-HCl, often supplemented with CaCl₂ to enhance stability.[12]

    • Inertness: The buffer components must not interact with the inhibitor or substrate.[15]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Enzyme Stock: Prepare a concentrated stock of Trypsin in a buffer that ensures stability (e.g., 1 mM HCl). Just before use, dilute the enzyme to the final working concentration in the assay buffer.

    • Substrate Stock: Prepare a stock solution of L-BAPNA in DMSO.

Protocol 1: IC50 Determination

This protocol uses a 96-well plate format to determine the inhibitor concentration that causes 50% inhibition of enzyme activity.[9][16]

Materials
  • 96-well clear, flat-bottom microplate

  • Multichannel pipette

  • Microplate spectrophotometer (capable of reading at ~405 nm)

  • Reagents: Assay Buffer, Trypsin, L-BAPNA, and inhibitor stock solution

Step-by-Step Methodology
  • Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor. For a new compound, a wide concentration range is recommended (e.g., from 100 µM down to 1 nM).

    • Rationale: This ensures the dose-response curve will have a clear top and bottom plateau, which is necessary for accurate IC50 calculation.[17]

  • Plate Setup: Design the plate layout to include controls.

    • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and buffer (with the same final concentration of solvent, e.g., DMSO, as the inhibitor wells).

    • 0% Activity Control (Blank): Contains substrate and buffer, but no enzyme.

    • Test Wells: Contains enzyme, substrate, buffer, and varying concentrations of the inhibitor.

  • Assay Procedure: a. Add 50 µL of Assay Buffer to all wells. b. Add 25 µL of the appropriate inhibitor dilution (or solvent for controls) to the test wells. c. Add 25 µL of the diluted Trypsin solution to all wells except the "Blank" wells. Add 25 µL of Assay Buffer to the "Blank" wells instead. d. Pre-incubate the plate for 15 minutes at the optimal temperature (e.g., 37°C).

    • Rationale: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts, which is especially important for slow-binding inhibitors. e. Initiate the reaction by adding 100 µL of the L-BAPNA substrate solution to all wells. f. Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic mode).
    • Rationale: Measuring the initial reaction rate (the linear phase of product formation) is crucial for accurate kinetic analysis.[5][18]
Data Analysis for IC50
  • Calculate Reaction Rates: For each well, determine the initial velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

  • Normalize Data: Convert the reaction rates into "Percent Inhibition."

    • % Activity = (V₀_inhibitor - V₀_blank) / (V₀_no_inhibitor - V₀_blank) * 100

    • % Inhibition = 100 - % Activity

  • Generate Dose-Response Curve: Plot "% Inhibition" (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Calculate IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) to fit the curve and determine the IC50 value, which is the concentration at which the inhibition is 50%.[19][20]

Parameter Description Example Value
Top Plateau Maximum % Inhibition (should be near 100%)98.5%
Bottom Plateau Minimum % Inhibition (should be near 0%)2.1%
Hill Slope The steepness of the curve.1.1
IC50 Inhibitor concentration at 50% inhibition.5.2 µM
Table 1: Example parameters from a non-linear regression fit of dose-response data.

Protocol 2: Elucidating the Mechanism of Inhibition (MoI)

Once the IC50 is known, this experiment determines how the inhibitor interacts with the enzyme and substrate. This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[7]

Experimental Design

The core of this experiment is a matrix where both substrate and inhibitor concentrations are varied.

  • Inhibitor Concentrations: Choose several concentrations around the IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • Substrate Concentrations: Use a range of substrate concentrations that span the Michaelis constant (Km) of the enzyme (e.g., 0.25 x Km to 5 x Km). If the Km is unknown, it must be determined in a preliminary experiment.[21]

Step-by-Step Methodology
  • Prepare Reagents: Prepare stock solutions of the inhibitor and substrate that allow for the creation of the concentration matrix.

  • Plate Setup: Set up a 96-well plate according to the matrix design. Each combination of substrate and inhibitor concentration should be tested in triplicate.

  • Assay Procedure: The procedure is similar to the IC50 assay. a. Add buffer, inhibitor (or solvent), and enzyme to the wells. b. Pre-incubate for 15 minutes. c. Initiate the reaction by adding the various concentrations of the substrate. d. Measure the initial reaction rates (V₀) kinetically as described previously.

Data Analysis and Visualization

The collected data (V₀ at different [Substrate] and [Inhibitor]) is analyzed using graphical plots derived from the Michaelis-Menten equation.[6][22]

A. Michaelis-Menten Plot:

  • Plot: V₀ vs. [Substrate] for each inhibitor concentration.

  • Interpretation: This plot provides a direct visualization of the inhibition. For competitive inhibition, Vmax remains unchanged, but the apparent Km increases. For non-competitive inhibition, Vmax decreases, but Km remains the same.

B. Lineweaver-Burk Plot (Double Reciprocal Plot):

  • Plot: 1/V₀ (Y-axis) vs. 1/[Substrate] (X-axis). This linearizes the Michaelis-Menten data.[23][24]

  • Interpretation: The pattern of line intersections is diagnostic of the inhibition mechanism.[18][25]

    • Competitive: Lines intersect on the Y-axis.

    • Non-competitive: Lines intersect on the X-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second quadrant (off-axes).

C. Dixon Plot:

  • Plot: 1/V₀ (Y-axis) vs. [Inhibitor] (X-axis) at several fixed substrate concentrations.[26][27]

  • Interpretation: The intersection point of the lines can be used to determine the inhibition constant (Ki).[28][29]

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing experimental flows and biochemical interactions.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination cluster_moi Phase 3: Mechanism of Inhibition P1 Prepare Inhibitor Stock Solution P2 Prepare Enzyme & Substrate Stocks P1->P2 P3 Select & Prepare Assay Buffer P2->P3 I1 Create Inhibitor Serial Dilution P3->I1 I2 Run 96-Well Plate Assay (Fixed Substrate) I1->I2 I3 Calculate Initial Rates (V₀) I2->I3 I4 Plot Dose-Response Curve & Calculate IC50 I3->I4 M1 Design Substrate/Inhibitor Concentration Matrix I4->M1 M2 Run 96-Well Plate Assay (Variable Substrate & Inhibitor) M1->M2 M3 Generate Lineweaver-Burk & Dixon Plots M2->M3 M4 Determine Ki and Inhibition Type M3->M4

Caption: Overall workflow for characterizing a novel enzyme inhibitor.

inhibition_mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 P1 P ES1->P1 → E + P EI1->E1 E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 ESI2 ESI ES2->ESI2 +I P2 P ES2->P2 → E + P EI2->E2 EI2->ESI2 +S ESI2->ES2 ESI2->EI2 E3 E ES3 ES E3->ES3 +S S3 S I3 I ES3->E3 ESI3 ESI ES3->ESI3 +I P3 P ES3->P3 → E + P ESI3->ES3

Caption: Simplified schemes for major types of reversible enzyme inhibition.

Conclusion and Best Practices

This document outlines a standardized, robust methodology for the initial characterization of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, or any novel compound, as an enzyme inhibitor. By systematically determining the IC50 and then elucidating the mechanism of inhibition, researchers can gain critical insights into the compound's biochemical activity.

Key Best Practices:

  • Controls are Critical: Always include positive and negative controls to ensure the assay is performing correctly.

  • Mind the Solvent: Keep the concentration of organic solvents like DMSO constant and minimal across all wells.

  • Initial Rates Only: Base all calculations on the initial, linear phase of the enzymatic reaction.

  • Statistical Rigor: Perform all experiments with sufficient replicates (n≥3) to ensure statistical significance.

  • Orthogonal Validation: If possible, confirm findings using a different assay format or detection method.

By following these protocols and principles, researchers can produce high-quality, reproducible data that will form a solid foundation for further drug development or mechanistic studies.

References

  • Principles of Enzyme Kinetics. (n.d.). Unacademy. Retrieved from [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Using Dixon Plot for Enzyme Inhibition: Correct Axes Selection Explained. (2025, September 12). Patsnap Synapse. Retrieved from [Link]

  • Dixon Plot Method for Enzyme Inhibition Analysis. (n.d.). Studylib. Retrieved from [Link]

  • Dixon Plots Definition. (2025, August 15). Fiveable. Retrieved from [Link]

  • ENZYME KINETICS: MECHANISMS OF CATALYSIS AND INHIBITION. (n.d.). IJRAR. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

  • Enzymes: principles and biotechnological applications. (n.d.). PMC. Retrieved from [Link]

  • A graphical method for determining inhibition constants. (2008, September 4). Springer. Retrieved from [Link]

  • Enzyme kinetics. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanistic and kinetic studies of inhibition of enzymes. (n.d.). PubMed. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs (article). (n.d.). Khan Academy. Retrieved from [Link]

  • The use of Dixon plots to study enzyme inhibition. (2026, February 6). ResearchGate. Retrieved from [Link]

  • Lineweaver–Burk plot. (n.d.). Wikipedia. Retrieved from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). LinkedIn. Retrieved from [Link]

  • Lineweaver-Burk Plot. (2024, February 28). ChemTalk. Retrieved from [Link]

  • Enzyme Kinetics 101: Understanding Michaelis-Menten Principles. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • Enzyme kinetics and inhibition studies. (2025, August 15). Fiveable. Retrieved from [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. Retrieved from [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]

  • Inhibition kinetics. (n.d.). Retrieved from [Link]

  • Preclinical Studies: IC-50 Testing. (n.d.). Altogen Labs. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Pluristyx. Retrieved from [Link]

  • Protocol for enzyme assays. (n.d.). Rsc.org. Retrieved from [Link]

  • How to Design a Colorimetric Assay for Enzyme Screening. (2025, May 9). Patsnap Synapse. Retrieved from [Link]

  • How to calculate IC50. (2023, June 18). ResearchGate. Retrieved from [Link]

  • Buffer Selection Guide: Optimal Choices for Various Applications. (2025, April 2). Hengyuan Fine Chemical. Retrieved from [Link]

  • Enzyme Kinetics. (2024, April 8). TeachMePhysiology. Retrieved from [Link]

  • How to choose the right buffer for your protein. (2019, September 25). NanoTemper. Retrieved from [Link]

  • Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. (2025, November 11). BellBrook Labs. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019, November 13). Protocols.io. Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved from [Link]

  • 2-Amino-2-(3-chlorophenyl)ethanol hydrochloride. (n.d.). Retrieved from [Link]

  • 2-Amino-1,2-bis(p-chlorophenyl)ethanol. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-1-(2-chlorophenyl)ethanol. (2024, April 9). ChemBK. Retrieved from [Link]

  • 2-amino-2-(2,3-dichlorophenyl)ethan-1-ol hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

Sources

Application

Application Note: Derivatization of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl for Enhanced GC-MS Analysis

Introduction Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of a wide range of volatile and semi-volatile compounds.[1][2] However, its applic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of a wide range of volatile and semi-volatile compounds.[1][2] However, its application to polar molecules, such as 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, is often hindered by their low volatility and propensity for undesirable interactions with the chromatographic system. The presence of a primary amine and a secondary alcohol, both containing active hydrogens, makes this compound non-volatile and prone to peak tailing and adsorption on the GC column.[3] To overcome these challenges and enable robust GC-MS analysis, a derivatization step is essential.[4] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[3][5]

This application note provides a detailed protocol for the derivatization of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely employed and effective silylation method. Silylation replaces the active hydrogens in the amine and alcohol functional groups with nonpolar trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative suitable for GC-MS analysis.[6][7]

Principle of Silylation with BSTFA/TMCS

Silylation is a common derivatization technique where an active hydrogen is replaced by an alkylsilyl group, most frequently a trimethylsilyl (TMS) group.[6] BSTFA is a powerful silylating agent that reacts with a broad range of polar compounds, including alcohols, amines, and carboxylic acids.[5][6] The reaction with 2-Amino-1-(2,3-dichlorophenyl)ethanol proceeds by the nucleophilic attack of the lone pair electrons of the oxygen (in the hydroxyl group) and the nitrogen (in the amine group) on the silicon atom of BSTFA. This results in the formation of TMS ethers and TMS amines, respectively.

The addition of a small percentage of TMCS as a catalyst is crucial, particularly for derivatizing sterically hindered groups and amines.[8][9] While the exact mechanism is not fully elucidated, TMCS is believed to enhance the silylating strength of BSTFA, ensuring a more complete and rapid reaction.[9] The byproducts of the reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are volatile and typically elute with the solvent front, minimizing chromatographic interference.[6][9]

Experimental Protocol

This protocol outlines the derivatization of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl for subsequent GC-MS analysis.

Materials and Reagents:

  • 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system with a suitable capillary column (e.g., non-polar DB-5ms or similar)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl standard into a 2 mL reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is free of water, as moisture will readily hydrolyze the silylating reagent.[8]

  • Reagent Addition:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine) to the vial to dissolve the sample. Pyridine can also act as a catalyst and acid scavenger, further promoting the reaction.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Derivatization Reaction:

    • Tightly cap the vial to prevent the loss of volatile reagents and sample.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Heat the vial at 70°C for 45 minutes in a heating block or oven. The elevated temperature ensures the reaction goes to completion, especially for the less reactive amine group.

  • Sample Analysis:

    • After heating, allow the vial to cool to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS. Inject 1 µL of the reaction mixture into the GC-MS system.

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis A Weigh 1 mg of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl B Add 100 µL Anhydrous Solvent (e.g., Pyridine) A->B Dissolve C Add 100 µL BSTFA + 1% TMCS B->C Add Reagent D Vortex for 30s C->D E Heat at 70°C for 45 min D->E F Cool to Room Temperature E->F G Inject 1 µL into GC-MS System F->G H Data Acquisition and Analysis G->H

Sources

Method

"formulation of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl for in vivo experiments"

An Application Guide for the Preclinical Formulation of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Abstract This comprehensive application note provides a detailed guide for the formulation of 2-Amino-1-(2,3-dichloropheny...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Formulation of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Abstract

This comprehensive application note provides a detailed guide for the formulation of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, a substituted arylethanolamine, for in vivo experimental use. Recognizing the critical link between formulation and reliable preclinical outcomes, this document moves beyond simple recipes to explain the scientific rationale behind vehicle selection, stability testing, and protocol design. It is intended for researchers, scientists, and drug development professionals who require robust and reproducible formulations for animal studies. Methodologies for solubility assessment, pH optimization, and the preparation of sterile parenteral and oral suspension formulations are presented in detail.

Compound Profile and Core Physicochemical Considerations

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl belongs to the arylethanolamine class of compounds. This class includes molecules with known biological activities, often related to adrenergic receptors.[1][2][3] The hydrochloride (HCl) salt form of this amine-containing compound is designed to enhance aqueous solubility. However, the dichlorinated phenyl group imparts significant lipophilicity, which can present formulation challenges.

A thorough understanding of the compound's properties is the foundation of a successful formulation strategy. While specific experimental data for this exact molecule is not widely published, we can infer key characteristics from related structures and general chemical principles.

Table 1: Physicochemical Properties of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl and Related Analogs

PropertyExpected Value / InformationRationale & Impact on Formulation
Chemical Structure Aryl Ethanolamine HydrochlorideThe primary amine and hydroxyl groups are polar, while the dichlorophenyl ring is non-polar. The HCl salt enhances water solubility.
Molecular Weight ~242.53 g/mol (for a related C8H10Cl3NO isomer)[4]Influences molarity calculations and dissolution rates.
Appearance Likely a white to off-white crystalline solid.Visual inspection is a primary check for purity and stability.
Aqueous Solubility pH-dependent. Expected to be higher at acidic pH due to the amine hydrochloride salt. Solubility likely decreases as pH approaches the pKa of the amine.[5][6]This is the most critical parameter. The formulation strategy (solution vs. suspension) depends entirely on the required dose concentration versus the compound's solubility in the desired vehicle.
pKa Estimated 8-10 for the primary amine.Dictates the pH range for optimal solubility and stability. At pH < pKa, the ionized (soluble) form predominates.
Stability Potential for oxidation at the ethanolamine moiety and degradation at extreme pH values.Solution stability must be confirmed under intended storage and use conditions. Refrigerated storage and protection from light are recommended.[7]
Storage Store at room temperature or refrigerated, protected from light and moisture.[4][8][9]Follow supplier recommendations. Keep containers tightly closed.
Safety and Handling Precautions

As with any investigational compound, appropriate safety measures are paramount. Based on safety data for related ethanolamine compounds, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[11]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10][11] For skin contact, wash with plenty of soap and water.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]

Formulation Strategy: A Decision-Based Workflow

The primary goal is to deliver a safe, stable, and homogenous dose of the active pharmaceutical ingredient (API). The choice between a simple aqueous solution, a co-solvent system, or a suspension depends on the required dose and the compound's solubility.

G cluster_0 cluster_1 cluster_2 start Start: Define Target Dose (mg/kg) & Dosing Volume (mL/kg) calc Calculate Required Concentration (mg/mL) start->calc sol Determine Aqueous Solubility at Physiological pH (e.g., 7.4) calc->sol compare Is Required Conc. < Solubility? sol->compare Solubility Data solution Proceed with Aqueous Solution Formulation (Protocol 1) compare->solution Yes cosolvent Investigate Co-Solvent Systems (e.g., PEG300, Propylene Glycol) Is it soluble? compare->cosolvent No cosolvent->solution Yes suspension Develop Oral Suspension Formulation (Protocol 2) cosolvent->suspension No

Caption: Decision workflow for selecting an appropriate formulation strategy.

Pre-formulation Studies: The Key to a Validated Protocol

Before preparing a bulk formulation, small-scale experiments are essential to determine the key parameters.

Protocol: Rapid Solubility Assessment

Objective: To estimate the solubility of the compound in various potential vehicles.

Materials:

  • 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

  • Calibrated analytical balance

  • Vortex mixer

  • Small glass vials (e.g., 2 mL)

  • Vehicles for testing:

    • Sterile Water for Injection (WFI)

    • 0.9% Sodium Chloride (Saline)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • 5% Dextrose in Water (D5W)

    • Citrate Buffer (e.g., 10 mM, pH 4.5)

Procedure:

  • Weigh approximately 2 mg of the compound into a pre-weighed vial. Record the exact weight.

  • Add the test vehicle in small, precise increments (e.g., 100 µL).

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect for complete dissolution (a clear solution with no visible particles).

  • Continue adding vehicle until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

  • Repeat for each vehicle of interest.

Interpretation: This provides a working solubility range to guide vehicle selection. For parenteral administration, solubility in isotonic, physiologically compatible buffers like Saline or PBS is most relevant.

Detailed Formulation Protocols

The following protocols are designed to be self-validating systems, ensuring sterility, homogeneity, and stability for the duration of the experiment.

Protocol 1: Sterile Aqueous Solution for Parenteral Administration (IV, IP, SC)

This protocol is suitable if the required concentration is below the determined aqueous solubility at or near physiological pH.

Materials:

  • 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile, depyrogenated glassware (e.g., media bottle)

  • Sterile magnetic stir bar

  • pH meter with a calibrated micro-probe

  • Sterile 0.1 N HCl and 0.1 N NaOH for pH adjustment

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

  • Sterile syringes and needles

  • Sterile, sealed storage vials (e.g., serum vials)

G A 1. Weigh Compound Accurately weigh API in a sterile, tared weigh boat. B 2. Dissolution Transfer to sterile vessel with ~80% of final vehicle volume. Add stir bar and mix. A->B C 3. pH Adjustment Measure pH. Adjust dropwise with 0.1N HCl/NaOH if needed to target (e.g., 6.5-7.4). B->C D 4. QS to Volume Rinse weigh boat with vehicle and add to vessel. Bring to final volume (Quantum Sufficit). C->D E 5. Sterile Filtration Draw solution into a sterile syringe. Attach a 0.22 µm filter and dispense into a sterile final container. D->E F 6. Aliquot & Store Dispense into sterile, labeled vials. Store at 2-8°C, protected from light. E->F

Caption: Step-by-step workflow for preparing a sterile parenteral solution.

Step-by-Step Methodology:

  • Calculate Requirements: Determine the total volume of formulation needed for the study, including a small excess (~10-15%) to account for transfer losses. Calculate the total mass of the compound required.

  • Weighing: Within a containment hood or on a clean bench, accurately weigh the calculated amount of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

  • Dissolution: In a sterile beaker or bottle inside a laminar flow hood, add approximately 80% of the final required volume of sterile 0.9% Saline. Add a sterile stir bar and place on a stir plate. Slowly add the weighed compound to the vortex to facilitate dissolution.

  • pH Adjustment (Critical Step): Once the compound is fully dissolved, measure the pH of the solution. The HCl salt will likely result in an acidic solution. For parenteral routes, a pH closer to physiological (7.4) is ideal to minimize injection site irritation.[15][16] If necessary, adjust the pH by adding sterile 0.1 N NaOH dropwise while stirring and monitoring the pH continuously. Avoid over-titrating. A final pH range of 6.0-7.5 is generally acceptable.

  • Final Volume: Carefully add sterile 0.9% Saline to reach the final calculated volume (Quantum Sufficit or Q.S.). Allow to stir for another 10-15 minutes to ensure complete homogeneity.

  • Sterile Filtration: Draw the final solution into a sterile syringe of appropriate size. Attach a sterile 0.22 µm syringe filter to the syringe tip. Filter the solution into a final sterile, sealed container. This step removes any potential microbial contamination.[15]

  • Storage and Labeling: Aliquot into smaller, sterile vials if necessary for single-day use. Label clearly with the compound name, concentration, vehicle, date, and storage conditions. Store at 2-8°C, protected from light.

  • Quality Control: Retain a small aliquot for potential future analysis (e.g., concentration verification by HPLC, visual inspection for precipitation before each use).

Protocol 2: Oral Suspension Formulation (Gavage)

This protocol is necessary when the required dose concentration exceeds the compound's practical solubility. The goal is to create a uniform, easily re-suspendable formulation.

Table 2: Common Excipients for Oral Suspensions

Excipient ClassExampleTypical ConcentrationPurpose
Suspending/Viscosity Agent Methylcellulose (MC)0.5% - 1.0% (w/v)Increases vehicle viscosity to slow particle sedimentation.[16]
Carboxymethylcellulose (CMC)0.5% - 1.0% (w/v)Another common, effective suspending agent.[16]
Wetting Agent Polysorbate 80 (Tween® 80)0.1% - 0.5% (v/v)Reduces surface tension between the drug particles and the vehicle, allowing for better dispersion.[15]

Step-by-Step Methodology:

  • Prepare the Vehicle:

    • In a clean beaker, add about 80% of the final required volume of purified water.

    • If using Tween® 80, add it to the water and stir to dissolve.

    • Slowly sprinkle the required amount of methylcellulose or CMC powder into the vortex of the stirring water to prevent clumping.

    • Stir until the suspending agent is fully hydrated and the vehicle is uniform. This may take 30-60 minutes.

  • Prepare the API:

    • Weigh the required amount of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

    • For better dispersion, it is advisable to triturate the powder with a small amount of the prepared vehicle in a mortar and pestle to create a smooth, uniform paste. This step helps break up any agglomerates.

  • Combine and Homogenize:

    • Slowly add the paste from the mortar to the bulk vehicle while stirring continuously.

    • Use additional vehicle to rinse the mortar and pestle to ensure a complete transfer of the drug.

  • Final Volume: Add the remaining vehicle to reach the final volume (Q.S.) and mix thoroughly.

  • Storage and Use:

    • Transfer the suspension to a labeled, light-resistant container with adequate headspace to allow for shaking.

    • Store at 2-8°C.

    • Crucially, before each dose is drawn, the suspension must be shaken vigorously to ensure a homogenous distribution of the drug particles. A magnetic stirrer can be used to keep it suspended during a dosing session.

References

  • ChemBK. (2024). 2-Amino-1-(2-chlorophenyl)ethanol - Physico-chemical Properties. Available at: [Link]

  • Pharmlabs. (n.d.). Excipients. Available at: [Link]

  • SlidePlayer. (n.d.). PARENTERAL PREPARATIONS. Available at: [Link]

  • PubChem. (2025). 2-[(2,3-Dichlorobenzyl)amino]-1-phenylethanol. Available at: [Link]

  • Clifton, J. E., et al. (1982). Arylethanolamines derived from salicylamide with alpha- and beta-adrenoceptor blocking activities. Journal of Medicinal Chemistry, 25(6), 670-9. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethanol. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Parenteral Excipients. Available at: [Link]

  • Center for Research on Complex Generics. (n.d.). Excipients in Parenteral Drug Products. Available at: [Link]

  • Google Patents. (n.d.). CA2423792A1 - Alpha-aryl ethanolamines and their use as beta-3 adrenergic receptor agonists.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available at: [Link]

  • Google Patents. (n.d.). EP0040915A1 - Arylethanolamine derivatives, their preparation and use in pharmaceutical compositions.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Available at: [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • bioRxiv. (2026). Repurposing Niclosamide Ethanolamine for Alveolar Echinococcosis Reveals a Disconnect Between In Vitro Efficacy and In Vivo Outcome. Available at: [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Available at: [Link]

  • Sciencemadness Discussion Board. (2018). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?. Available at: [Link]

  • Journal of Biological Chemistry. (n.d.). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Available at: [Link]

  • Taylor & Francis Online. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Available at: [Link]

  • NIST. (n.d.). Ethanol, 2-amino-, hydrochloride. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize these solutions?. Available at: [Link]

  • Google Patents. (n.d.). EP 0924193 A1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • PMC. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reduction of 2-Amino-1-(2,3-dichlorophenyl)ethanone

This technical guide addresses the reduction of 2-amino-1-(2,3-dichlorophenyl)ethanone (an -amino ketone) to its corresponding alcohol, 2-amino-1-(2,3-dichlorophenyl)ethanol . This transformation is a critical step in th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the reduction of 2-amino-1-(2,3-dichlorophenyl)ethanone (an


-amino ketone) to its corresponding alcohol, 2-amino-1-(2,3-dichlorophenyl)ethanol . This transformation is a critical step in the synthesis of various CNS-active pharmaceutical intermediates.

The guide focuses on troubleshooting side reactions such as dimerization (pyrazine formation) , hydrodechlorination , and stereochemical erosion .

Current Status: Online | Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization

Core Chemistry & Stability Profile

The substrate, 2-amino-1-(2,3-dichlorophenyl)ethanone , belongs to the class of


-amino ketones. These molecules are inherently unstable as free bases due to their tendency to self-condense.
  • Primary Target: Reduction of the ketone (C=O) to a secondary alcohol (CH-OH).

  • Reagents: Sodium Borohydride (NaBH

    
    ) for racemic synthesis; Ruthenium-based catalysts (ATH) for asymmetric synthesis.
    
  • Critical Instability: The free amine can attack the carbonyl of a second molecule, leading to 2,5-bis(2,3-dichlorophenyl)pyrazine derivatives.

Reaction Pathway Visualization

ReactionPathways Start 2-amino-1-(2,3-dichlorophenyl)ethanone (Salt Form: Stable) FreeBase Free Base Intermediate (Reactive/Unstable) Start->FreeBase Neutralization (pH > 7) Target Target Alcohol (2-amino-1-(2,3-dichlorophenyl)ethanol) FreeBase->Target Reduction (NaBH4 or Ru-H) FAST KINETICS REQUIRED Pyrazine SIDE REACTION: Dihydropyrazine / Pyrazine (Yellow/Brown Impurity) FreeBase->Pyrazine Self-Condensation (Slow addition, High Temp) Dechloro SIDE REACTION: Des-chloro Impurity (Hydrodechlorination) Target->Dechloro Over-reduction (Pd/C, High H2 Pressure)

Figure 1: Kinetic competition between the desired reduction and the parasitic dimerization pathway.

Troubleshooting Guide (Q&A)

Category A: Stability & Dimerization (The "Yellow Solution" Issue)

Q1: My reaction mixture turns bright yellow/orange immediately after neutralizing the starting material. Yield is low.[1] What is happening? Diagnosis: You are observing pyrazine formation . Mechanism: When the stable hydrochloride salt of the starting material is neutralized to the free base before the reducing agent is active, two molecules of the


-amino ketone condense. This forms a dihydropyrazine, which rapidly oxidizes to a pyrazine (highly conjugated, colored species).
Solution: 
  • Protocol Adjustment: Do not isolate the free base. Perform the reduction on the salt directly if possible, or generate the free base in situ at low temperature (

    
    C) in the presence of the reducing agent.
    
  • Reagent Order: Add the base (e.g., NaOH or Et

    
    N) slowly to a mixture of the substrate salt and the reducing agent (NaBH
    
    
    
    ), rather than adding the reducing agent to the free base.

Q2: I see a precipitate forming during the reaction that is insoluble in acid. What is it? Diagnosis: Likely the 2,5-bis(2,3-dichlorophenyl)pyrazine dimer. Unlike the amine product, the pyrazine is much less basic and less soluble in aqueous acid during workup. Corrective Action: Filter the precipitate. If the filtrate contains your product, proceed. To prevent recurrence, increase the equivalents of the reducing agent and ensure rapid mixing to favor reduction over condensation.

Category B: Chemoselectivity (Dehalogenation)

Q3: LC-MS shows a byproduct with M-34 mass (loss of Chlorine). Is the borohydride attacking the ring? Diagnosis: Hydrodechlorination . Context: While NaBH


 rarely reduces aryl chlorides, the 2,3-dichloro  substitution pattern creates significant electronic deficiency in the ring, making it susceptible to nucleophilic attack or radical mechanisms if transition metals are present.
Risk Factors: 
  • Pd/C Catalysis: If you are using catalytic hydrogenation (H

    
    , Pd/C), dehalogenation is a major side reaction.
    
  • High Temperature: Refluxing in alcohols with strong bases. Solution:

  • Switch Catalyst: If using hydrogenation, switch from Pd/C to Pt/C (Platinum) or Rh (Rhodium) , which are less prone to hydrogenolysis of aryl halides.

  • Poison the Catalyst: Add trace amounts of amines (e.g., ethylenediamine) or sulfides to attenuate the catalyst's activity toward the C-Cl bond.

  • Use Hydride Transfer: Switch to Asymmetric Transfer Hydrogenation (ATH) using Ruthenium catalysts (e.g., Ru-TsDPEN) and formate/isopropanol, which are milder than high-pressure H

    
    .
    
Category C: Stereoselectivity (Racemization)

Q4: I am using a chiral catalyst, but the enantiomeric excess (ee) is lower than reported (<90%). Why? Diagnosis: Dynamic Kinetic Resolution (DKR) Failure or Pre-reduction Racemization . Mechanism: The


-amino ketone has an acidic proton at the 

-position (between the carbonyl and the amino group). Basic conditions can cause enolization, destroying the stereocenter if it was pre-set, or allowing the "wrong" enantiomer to reduce if the DKR rate is slow. Solution:
  • pH Control: Ensure the reaction is not too basic. If using ATH, use a buffer (e.g., Formic acid/Triethylamine 5:2 azeotrope).

  • Temperature: Lower the temperature. Enolization (racemization) typically has a higher activation energy than the enzymatic or catalytic reduction.

  • Catalyst Load: Increase catalyst loading to ensure the reduction rate (

    
    ) is significantly faster than the enolization rate (
    
    
    
    ).

Experimental Protocols

Protocol A: Standard Racemic Reduction (NaBH )

Best for generating reference standards or non-chiral intermediates.

  • Preparation: Suspend 2-amino-1-(2,3-dichlorophenyl)ethanone HCl (10.0 g, 41.6 mmol) in Methanol (100 mL) at -10°C .

    • Note: Low temperature is critical to suppress dimerization.

  • Addition: Add Sodium Borohydride (NaBH

    
    , 1.9 g, 50.0 mmol, 1.2 eq) portion-wise over 30 minutes.
    
    • Critical: Monitor internal temperature; do not exceed 0°C.

  • Reaction: Stir at 0°C for 1 hour. Monitor by HPLC/TLC for disappearance of ketone.

  • Quench: Slowly add Acetone (5 mL) to destroy excess hydride, followed by 1N HCl until pH ~2.

  • Workup: Evaporate methanol. Basify aqueous residue with NaOH (to pH 10) and extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Isopropanol/Hexane if necessary.

Protocol B: Asymmetric Transfer Hydrogenation (Chiral)

Target: (R)- or (S)-2-amino-1-(2,3-dichlorophenyl)ethanol.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%).

  • Solvent: Formic Acid / Triethylamine (5:2 molar ratio) complex.

  • Procedure:

    • Dissolve the ketone HCl salt in the HCOOH/Et

      
      N mixture.
      
    • Degas with Nitrogen (oxygen can deactivate the Ru-hydride species).

    • Add catalyst and stir at 25-30°C for 12-24 hours.

  • Checkpoint: If conversion stalls, do not heat above 40°C (risk of dehalogenation). Add fresh catalyst instead.

Data Summary: Impurity Profile

Impurity / Side ProductRetention Time (Relative)Mass Shift (MS)CausePrevention Strategy
Dimer (Pyrazine) High (Non-polar)2M - 36 (approx)Free base instabilityKeep T < 0°C; Maintain acidic/salt form until reduction.
Des-chloro Analog Low (Polar)M - 34Hydrogenolysis (Pd/C)Use Pt/C; Avoid Pd; Use NaBH4.
Benzyl Alcohol MediumM - 15 (Deamination)Hydrogenolysis of C-NAvoid high pressure H2; Check catalyst selectivity.
Acetal/Ketal Medium-HighM + solventReaction with MeOHAvoid prolonged stirring in alcohol without reducing agent.

References

  • Organic Chemistry Portal. (2023). Sodium Borohydride Reduction of Ketones. Retrieved from [Link]

  • ChemGuide. (2013). The Reduction of Aldehydes and Ketones using Sodium Tetrahydridoborate. Retrieved from [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. Retrieved from [Link]

  • Google Patents. (1999). EP0924193A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives.[2] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-amino-1-(2,3-dichlorophenyl)ethanone before handling, as


-amino ketones can be potent sensitizers.

Sources

Optimization

Technical Support Center: Optimization of N-Alkylation of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Welcome to the technical support center for the N-alkylation of 2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 2-Amino-1-(2,3-dichlorophenyl)ethanol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for optimizing this crucial synthetic transformation.

Introduction

The N-alkylation of 2-Amino-1-(2,3-dichlorophenyl)ethanol is a key step in the synthesis of various pharmacologically active molecules. The starting material possesses two nucleophilic sites: a primary amine and a secondary alcohol. This dual reactivity, combined with the fact that the starting material is an HCl salt, presents unique challenges. Achieving high yield and selectivity for the desired N-alkylated product requires careful optimization of reaction conditions. This guide explains the causality behind experimental choices to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of 2-Amino-1-(2,3-dichlorophenyl)ethanol?

A1: There are two principal strategies for this transformation:

  • Direct Alkylation with an Alkyl Halide: This is a classical SN2 reaction where the primary amine acts as a nucleophile, attacking an electrophilic alkyl halide (e.g., R-Br, R-I). This method requires a base to first neutralize the HCl salt and then deprotonate the resulting ammonium species to generate the free, nucleophilic amine.

  • Reductive Amination: This is a versatile, two-step, one-pot process. The amine is first condensed with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the target secondary amine using a mild reducing agent.[1][2] This method is particularly effective for avoiding over-alkylation issues common with direct alkylation.[1][3]

Q2: Why is the choice of base so critical in direct alkylation?

A2: The choice of base is paramount for several reasons. First, since the starting material is an HCl salt, at least one equivalent of base is required simply to neutralize the acid and liberate the free amine. A second equivalent (or using a base in excess) is often needed to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity. The base's strength, solubility in the reaction solvent, and steric properties all influence the reaction's success, affecting reaction rate and the prevalence of side reactions.[4]

Q3: What are the most common side reactions, and how can they be minimized?

A3: The two most prevalent side reactions are:

  • O-alkylation: The hydroxyl group can compete with the amine as a nucleophile, leading to the formation of an ether byproduct. Selectivity for N-alkylation over O-alkylation is a key challenge.

  • Di-alkylation: The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces an undesired tertiary amine.[3][5]

Minimizing these side reactions involves a careful selection of base, solvent, temperature, and stoichiometry, as detailed in the troubleshooting guide below. Using alternative methods like reductive amination can also circumvent the di-alkylation problem entirely.[1]

Troubleshooting Guide: Problem-Solving for N-Alkylation

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or No Product Formation

Q: My reaction shows very low conversion, with a significant amount of starting material remaining after 24 hours. What are the potential causes and solutions?

A: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes & Solutions:

  • Insufficient or Inappropriate Base: The base may not be strong enough to deprotonate the amine effectively, or it may be poorly soluble in your chosen solvent.[4]

    • Solution: Switch to a stronger or more soluble base. If using potassium carbonate (K₂CO₃) in acetonitrile fails, consider cesium carbonate (Cs₂CO₃) in DMF, which is more soluble and can enhance reactivity.[4][5] For a non-nucleophilic organic base, diisopropylethylamine (DIPEA) can be effective. In anhydrous conditions, a strong base like sodium hydride (NaH) can be used, which irreversibly deprotonates the amine.

  • Poor Solvent Choice: The reactants may not be fully solvated, or the solvent may not be suitable for an SN2 reaction mechanism.

    • Solution: Switch to a polar aprotic solvent like DMF or DMSO, which are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the active component) more reactive. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Low Reactivity of the Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides.

    • Solution: If using an alkyl bromide with slow kinetics, switch to the corresponding alkyl iodide. Alternatively, you can add a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) to the reaction mixture.[4][6] This in-situ Finkelstein reaction generates the more reactive alkyl iodide, often accelerating the reaction.

  • Insufficient Temperature: The reaction may have a high activation energy that is not being overcome at room temperature.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS at intervals (e.g., 50 °C, 80 °C, 100 °C) to find the optimal temperature that promotes product formation without significant byproduct generation.

start Low or No Product cause1 Inadequate Base? start->cause1 cause2 Poor Solvent? start->cause2 cause3 Low Alkylating Agent Reactivity? start->cause3 cause4 Insufficient Temperature? start->cause4 solution1 Use stronger/more soluble base (e.g., Cs₂CO₃, NaH) cause1->solution1 Solution solution2 Switch to polar aprotic solvent (e.g., DMF, DMSO) cause2->solution2 Solution solution3 Use R-I or add catalytic KI/TBAI cause3->solution3 Solution solution4 Increase reaction temperature cause4->solution4 Solution

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Undesired Byproducts

Q: My reaction works, but I'm getting a mixture of products, including significant O-alkylation and di-alkylation. How can I improve selectivity?

A: Achieving selectivity is crucial. The strategies below can help favor the desired mono-N-alkylated product.

Controlling O- vs. N-Alkylation:

  • Cause: The alkoxide formed by deprotonation of the hydroxyl group is competing with the amine as a nucleophile. This is often exacerbated by strong, non-selective bases.

  • Solution 1 (Protecting Group): The most robust solution is to protect the hydroxyl group before performing the N-alkylation. A silyl ether (e.g., TBDMS) is a common choice. This adds two steps to the synthesis (protection and deprotection) but guarantees N-selectivity.

  • Solution 2 (Optimize Conditions): In some cases, careful selection of conditions can favor N-alkylation. Using a less hindered, non-nucleophilic base like DIPEA may favor deprotonation of the less acidic amine without significantly deprotonating the alcohol. Running the reaction at lower temperatures can also sometimes improve selectivity.

Controlling Mono- vs. Di-alkylation:

  • Cause: The secondary amine product is more nucleophilic than the starting primary amine and reacts further with the alkylating agent.[3]

  • Solution 1 (Stoichiometry): Use a large excess of the starting amine relative to the alkylating agent. This increases the probability that the alkylating agent will react with the starting material rather than the product. However, this requires a subsequent separation of the product from unreacted starting material.

  • Solution 2 (Slow Addition): Add the alkylating agent dropwise over a long period at a low temperature. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation.

  • Solution 3 (Switch to Reductive Amination): This is often the best solution. Reductive amination forms the C-N bond through an imine intermediate, a mechanism that inherently prevents over-alkylation.[1][3]

SM Starting Material (Primary Amine) P1 Desired Product (Mono-N-Alkylation) SM->P1 + R-X (N-Alkylation) BP1 Side Product (O-Alkylation) SM->BP1 + R-X (O-Alkylation) RX Alkyl Halide (R-X) BP2 Side Product (Di-Alkylation) P1->BP2 + R-X

Caption: Reaction scheme showing desired and side products.

Problem 3: Difficulties in Product Purification

Q: I have a crude mixture that is difficult to purify by column chromatography. The product seems to streak on the silica gel. What can I do?

A: The basic nature of the amine product can cause it to interact strongly with acidic silica gel, leading to poor separation.

  • Solution 1 (Base-Treated Silica): Neutralize the silica gel before use. This can be done by preparing a slurry of silica in a solvent containing a small amount of a volatile amine, like triethylamine (~1-2%). The solvent is then removed under vacuum, and the resulting free-flowing powder is used for chromatography.

  • Solution 2 (Recrystallization): If the product is a solid, recrystallization is an excellent purification method that avoids chromatography. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good quality crystals.

  • Solution 3 (Acid-Base Extraction): Utilize the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). Your amine product will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your purified product back into an organic solvent.

Experimental Protocols

Protocol 1: Direct N-Alkylation using Cesium Carbonate

This protocol is a good starting point for direct alkylation, using a moderately strong and soluble base.

  • Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (1.0 eq.).

  • Solvent & Base Addition: Add anhydrous DMF (approx. 0.1 M concentration) and cesium carbonate (Cs₂CO₃, 2.5 eq.). Stir the suspension vigorously for 30 minutes at room temperature.

  • Alkylating Agent: Add the alkylating agent (e.g., isopropyl bromide, 1.2 eq.) dropwise to the mixture.

  • Reaction: Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS every 4 hours.

  • Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine) or by recrystallization.

Protocol 2: Reductive Amination

This protocol is an excellent alternative to avoid over-alkylation.

  • Reactant Preparation: In a round-bottom flask, dissolve 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (1.0 eq.) and a base (e.g., triethylamine, 1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir for 15 minutes.

  • Carbonyl Addition: Add the aldehyde or ketone (e.g., acetone for N-isopropylation, 1.2 eq.). If the reaction is slow, a dehydrating agent like anhydrous MgSO₄ can be added. Stir at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution. Be cautious of initial gas evolution.

  • Reaction Completion: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product as described in Protocol 1.

Data Summary: Influence of Reaction Conditions

The following table summarizes expected outcomes based on varying reaction parameters, grounded in established chemical principles.

Entry Base (eq.) Solvent Alkylating Agent Temp (°C) Expected Yield Key Observations & Potential Issues
1K₂CO₃ (2.5)AcetonitrileIsopropyl Bromide82LowIncomplete conversion due to poor base solubility.[4]
2Cs₂CO₃ (2.5)DMFIsopropyl Bromide80Moderate-HighGood conversion; potential for minor O-alkylation.[5]
3DIPEA (3.0)TolueneIsopropyl Iodide110ModerateNon-nucleophilic base minimizes side reactions but may require higher temp.
4NaH (2.2)THFIsopropyl Bromide65HighExcellent for N-alkylation; requires strictly anhydrous conditions.
5-DCMAcetone / NaBH(OAc)₃RTHighReductive amination; excellent selectivity for mono-alkylation.[1]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), eaao6494. [Link]

  • Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. ResearchGate. [Link]

  • BenchChem. (2025).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Reddit user discussion. (2021). Difficulties with N-Alkylations using alkyl bromides. /r/Chempros. [Link]

  • Google Patents. (1999).
  • Wikipedia. Reductive amination. [Link]

  • Salvatore, R. N., et al. (2002). A method for selective mono-N-alkylation of primary amines. Digital Commons @ USF. [Link]

  • Organic Chemistry Portal. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • BenchChem. (2025). Synthesis of 2-amino-N-(2,4-dichlorophenyl)

Sources

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

Executive Summary & Impurity Profile[1] 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl is a critical intermediate, often synthesized via the Henry reaction (nitroaldol) of 2,3-dichlorobenzaldehyde followed by reduction, or vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile[1]

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl is a critical intermediate, often synthesized via the Henry reaction (nitroaldol) of 2,3-dichlorobenzaldehyde followed by reduction, or via the reduction of the corresponding acetophenone.[1]

Achieving high purity (>99.5%) is non-negotiable because impurities here—specifically des-chloro analogs or unreduced nitro compounds—can propagate through the subsequent glycine coupling and cyclization steps to form difficult-to-remove impurities in the final API (Anagrelide).[1]

Common Impurity Profile
Impurity TypeLikely SourceDiagnostic SignRemoval Strategy
Starting Material Unreacted 2,3-dichlorobenzaldehyde or Nitro-alcohol intermediateHPLC peaks at high RT; Low aqueous solubilityAcid/Base extraction or IPA reslurry
Des-chloro Analogs Over-reduction (hydrogenolysis) of C-Cl bonds during nitro reductionMass Spec (M-34 peaks); HPLC shoulderCritical: Difficult to remove via crystallization.[1][2][3] Must be controlled at reaction stage.
Oxidation Byproducts Air oxidation of the benzylic amine / aniline moietyPink, brown, or grey colorationActivated Carbon (Charcoal) or Bisulfite wash
Inorganic Salts Borate/Aluminum salts (hydride reduction) or Tin/Iron (metal reduction)High Ash content; Insoluble in MeOHHot filtration or Free-basing

Diagnostic Workflow (Interactive Map)

Before selecting a purification protocol, use this logic flow to identify the dominant failure mode of your crude material.

PurificationLogic Start Crude 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Analyze Step 1: Analyze (HPLC, Ash Test, Visual) Start->Analyze Decision1 Issue: High Color (Pink/Brown)? Analyze->Decision1 Decision2 Issue: High Ash / Inorganics? Decision1->Decision2 No Action_Charcoal Protocol A: Activated Carbon Treatment Decision1->Action_Charcoal Yes Decision3 Issue: Organic Impurities (>0.5%)? Decision2->Decision3 No Action_HotFilter Protocol B: Methanol Hot Filtration Decision2->Action_HotFilter Yes Action_Recryst Protocol C: Recrystallization (EtOH/Water) Decision3->Action_Recryst Polar (Isomers/Amine byproducts) Action_Reslurry Protocol D: IPA Reslurry (For non-polar impurities) Decision3->Action_Reslurry Non-polar (Aldehydes) Action_Charcoal->Decision3 Action_HotFilter->Decision3

Figure 1: Decision matrix for selecting the appropriate purification unit operation based on analytical feedback.

Troubleshooting Guide (FAQs)

Q1: My crude HCl salt is deeply colored (brown/pink) despite a decent HPLC purity. How do I fix this?

Diagnosis: This is typical of aniline/benzylic amine oxidation. Even trace amounts (<0.1%) of oxidation products can cause intense coloration.[1] The Fix:

  • Do not rely solely on recrystallization; colored impurities often co-crystallize.[1]

  • Perform a Charcoal Treatment : Dissolve the salt in hot Methanol or Ethanol/Water (50-60°C).[1] Add 5-10 wt% activated carbon (e.g., Norit SX Ultra). Stir for 30 minutes.

  • Crucial Step: Filter through a Celite pad while hot.[1] If the solution cools, the product will crystallize in the filter cake.

  • Note: If color persists, add 0.5% Sodium Metabisulfite to the aqueous phase during the next recrystallization to act as a scavenger.

Q2: I see a "shoulder" peak on HPLC eluting just before the main peak. Recrystallization isn't removing it.

Diagnosis: This is likely the monochloro- or des-chloro analog (2-Amino-1-(2-chlorophenyl)ethanol or 3-chlorophenyl isomer).[1] The Science: If you used catalytic hydrogenation (Pd/C) to reduce a nitro intermediate, you likely caused hydrogenolysis of the aryl-chlorine bond. Because the crystal lattice of the des-chloro impurity is nearly identical to the target, separation via crystallization is thermodynamically difficult. The Fix:

  • Purification: Very difficult.[1][4] Preparative HPLC is required for small batches.

  • Prevention (Root Cause): You must optimize the reaction.[1] Switch from Pd/C to Pt/C (Platinum on Carbon) or use a chemical reductant like Stannous Chloride (SnCl₂) or Iron/Acid to prevent de-halogenation [1].[1]

Q3: The melting point is broad (e.g., 160-175°C), but NMR looks clean.

Diagnosis: This usually indicates Solvent Inclusion or Inorganic Contamination .[1] The HCl salt can form solvates with alcohols, or you have trapped NaCl/Borate salts. The Fix:

  • Ash Test: Burn a small sample. If residue remains, it's inorganic salts.

    • Remedy: Dissolve in dry Methanol (the HCl salt is soluble; NaCl is not).[1] Filter off the white inorganic solid.

  • Solvates: If the ash test is negative, dry the sample under high vacuum (>30 inHg) at 40-50°C for 24 hours. Run a TGA (Thermogravimetric Analysis) to confirm solvent loss.[1]

Q4: My yield is plummeting during recrystallization (<50%).

Diagnosis: The solubility of the HCl salt in water or hot alcohol is very high. You are likely using too much solvent or not enough anti-solvent.[1] The Fix:

  • Use the "Displacement" Method : Dissolve the salt in the minimum amount of Methanol. Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate until turbidity persists.[1] Cool to 0°C.[1] This forces the salt out while keeping organic impurities in solution.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Removal of Organic Impurities)

Best for: General purity enhancement and removal of isomers.[1]

  • Dissolution: Charge crude 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (100 g) into a flask.

  • Solvent: Add Ethanol (95%) (approx. 3-5 volumes, 300-500 mL).

  • Reflux: Heat to reflux (78°C). If solids remain, add water dropwise until clear (do not exceed 10% water volume).[1]

  • Clarification: If the solution is hazy (inorganics), filter hot through a 1-micron glass fiber filter.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling traps impurities.[1]

    • Cool further to 0-5°C using an ice bath for 1 hour.

  • Isolation: Filter the white needles.

  • Wash: Wash the cake with cold MTBE (2 x 50 mL) to remove surface mother liquor.

  • Drying: Dry at 45°C under vacuum.

Protocol B: Acid-Base "Deep Clean" (Salt Break)

Best for: Stubborn starting materials (Aldehydes) or non-basic impurities.[1]

  • Free-Basing: Suspend the crude HCl salt in water.[1] Add 20% NaOH solution until pH > 10. The free base will precipitate or oil out.[5]

  • Extraction: Extract into Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Wash: Wash the organic layer with water (to remove inorganic salts) and then Brine.[1]

  • Acidification: Dry the organic layer (MgSO₄), filter, and cool to 0°C.

  • Salt Formation: Slowly add HCl in Isopropanol (5-6N) . The purified HCl salt will precipitate immediately.

  • Filter & Dry.

References

  • United States Patent 4,146,718 .[1][6][7][8] Process for the preparation of Anagrelide and intermediates.[4][6][7][9][10][11] (Describes the reduction of nitro-benzyl halides and subsequent purification).

  • United States Patent 5,801,245 . Process for the preparation of ethyl-N-(2,3 dichloro-6-nitrobenzyl) glycine.[1][8][11][12][13] (Details the handling of 2,3-dichloro intermediates and HCl salt formation).

  • United States Patent 8,530,651 . Process for the preparation of anagrelide and analogues.[4][6][7][9][10][11] (Discusses impurity profiles and cyclization efficiency dependent on intermediate purity).

  • PubChem Compound Summary . 2-Amino-1-(2,3-dichlorophenyl)ethanol.[1][2] (General chemical and physical properties).[1] [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl before handling.[1] The compound is a potent chemical intermediate.[14]

Sources

Optimization

"protocol for recrystallization of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl"

Case ID: REC-23DCP-001 Status: Active Department: Process Chemistry & Purification Support Subject: Standardized Recrystallization Protocol & Troubleshooting Executive Summary This guide provides the technical standard f...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-23DCP-001 Status: Active Department: Process Chemistry & Purification Support Subject: Standardized Recrystallization Protocol & Troubleshooting

Executive Summary

This guide provides the technical standard for the recrystallization of 2-Amino-1-(2,3-dichlorophenyl)ethanol Hydrochloride (CAS: related to Anagrelide intermediates). This compound is a critical phenylethanolamine intermediate, most notably utilized in the synthesis of the platelet-reducing agent Anagrelide .

Achieving high purity (>98% HPLC) is essential to prevent the carryover of regioisomers (2,4- or 2,5-dichloro analogs) or oxidation byproducts into downstream cyclization steps. The protocols below prioritize the removal of these specific impurities while maintaining yield.

The "Golden" Protocols

We recommend two distinct methods depending on your specific impurity profile and equipment constraints.

Method A: The Isopropanol (IPA) System (Recommended)

Best for: Routine purification, removal of polar impurities, and preventing "oiling out."

ParameterSpecification
Solvent Isopropyl Alcohol (IPA)
Concentration 1 g solute / 10–12 mL solvent
Dissolution Temp Reflux (82°C)
Crystallization Temp 0°C to 5°C
Typical Recovery 85–90%

Step-by-Step Procedure:

  • Charge: Place the crude HCl salt in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Suspend: Add Isopropanol (10 mL per gram of solid).

  • Reflux: Heat the slurry to reflux. The salt should dissolve completely.

    • Note: If undissolved solids persist after 15 minutes at reflux, add IPA in 1 mL increments. If solids look like inorganic salts (NaCl/KCl), filter them off while hot.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Critical: Rapid cooling here often causes the product to separate as an oil rather than a crystal.

  • Chill: Once at room temperature, place the flask in an ice bath (0–5°C) for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold IPA (2 x 1 mL/g). Dry under vacuum at 45°C.

Method B: Ethanol / Ethyl Acetate Displacement

Best for: High-purity requirements, removal of non-polar organic impurities.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (approx. 3-5 mL/g).

  • Anti-Solvent Addition: While maintaining gentle reflux, add Ethyl Acetate dropwise.

  • Cloud Point: Stop addition when a persistent faint turbidity is observed.

  • Clear: Add 1-2 mL of Ethanol to clear the solution.

  • Crystallize: Remove from heat and allow to cool undisturbed.

Troubleshooting Guide

Diagnostic solutions for common failure modes.

Issue 1: Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptoms: Instead of crystals, a second liquid layer forms at the bottom of the flask upon cooling.

  • Root Cause: The temperature dropped too quickly, or the solution is too concentrated (supersaturation level > metastable limit).

  • Solution:

    • Reheat the mixture until the oil redissolves (reflux).

    • Add 10-20% more solvent.

    • Seed the solution: Add a few crystals of pure product when the solution is slightly below boiling point.

    • Cool extremely slowly (wrap the flask in a towel or use a programmable bath).

Issue 2: Yellow/Brown Discoloration

Symptoms: Crystals are off-white or the mother liquor is dark.

  • Root Cause: Oxidation of the amino group or trace iron contamination. Phenylethanolamines are sensitive to air oxidation, especially in solution.

  • Solution:

    • Charcoal Treatment: During the hot dissolution step (Method A), add activated carbon (5 wt%). Stir for 10 minutes at reflux, then filter hot through Celite.

    • Acid Check: Ensure the salt is fully protonated. Free amine oxidizes rapidly. You may add 1-2 drops of conc. HCl to the recrystallization solvent to ensure acidic pH.

Issue 3: Low Yield (<60%)

Symptoms: Mother liquor retains too much product.

  • Root Cause: Solvent volume too high or the salt is too soluble in the chosen alcohol.

  • Solution:

    • Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling.

    • Switch to Method B (Ethanol/EtOAc), as the Ethyl Acetate significantly lowers the solubility of the HCl salt.

Visual Workflow (Process Logic)

RecrystallizationFlow Start Crude 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Solvent Add Solvent (IPA or EtOH) Start->Solvent Heat Heat to Reflux (80°C) Solvent->Heat Check Complete Dissolution? Heat->Check Filter Hot Filtration (Remove Insolubles) Check->Filter No (Insolubles present) Cool Slow Cool to RT (Avoid Oiling Out) Check->Cool Yes (Clear solution) Filter->Cool Chill Ice Bath (0-5°C) Cool->Chill Isolate Filtration & Wash Chill->Isolate Dry Vacuum Dry (45°C) Isolate->Dry

Caption: Logical flow for the purification of phenylethanolamine HCl salts, emphasizing the critical decision point at dissolution.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: While water dissolves the HCl salt well, it is widely discouraged for two reasons:

  • Yield Loss: The solubility curve is often too shallow, leading to massive losses in the mother liquor.

  • Hydrolysis Risk: If the compound is an intermediate for Anagrelide, trace moisture can be detrimental to subsequent ring-closure steps (e.g., with Cyanogen Bromide). We recommend anhydrous alcohols.

Q: My starting material contains the 2,3-dichloro-alpha-bromo ketone. Will this remove it? A: Yes. The starting alpha-halo ketone is significantly less polar than the amino-alcohol HCl salt. It will likely remain in the alcoholic mother liquor. However, if the impurity level is >5%, a pre-wash of the crude solid with cold Dichloromethane (DCM) is recommended before recrystallization.

Q: Is this compound light-sensitive? A: Yes, like many halogenated aniline derivatives, it can degrade photolytically. Perform recrystallization in amber glassware or wrap flasks in foil, especially during the hot filtration step.

References

  • Process for the Preparation of Anagrelide. U.S. Patent 5,801,245.[1][2][3] Describes the synthesis and handling of the 2,3-dichloro intermediates.

  • Anti-thrombotic Agents. U.S. Patent 4,146,718.[2][3] The foundational patent for Anagrelide, detailing the reduction of the nitro/ketone precursors to the amino-alcohol.

  • Recrystallization of Amine Hydrochlorides.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for IPA/Ethanol solvent selection for amine salts).

Sources

Troubleshooting

"interpreting complex NMR spectra of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivatives"

Topic: Interpreting NMR Spectra of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Derivatives Status: Active Technician Level: Senior Application Scientist Last Updated: February 22, 2026 Introduction Welcome to the SpectraSo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting NMR Spectra of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Derivatives

Status: Active Technician Level: Senior Application Scientist Last Updated: February 22, 2026

Introduction

Welcome to the SpectraSolve technical guide. You are likely analyzing a derivative of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl . This scaffold is structurally related to beta-adrenergic agonists (similar to the Tulobuterol class) and presents unique NMR challenges due to chirality , salt formation , and aromatic substitution patterns .

This guide is not a static list of peaks; it is a dynamic troubleshooting system designed to help you deconstruct the complex multiplets and solvent effects inherent to this molecule.

Module 1: Sample Preparation & Solvent Effects

The Issue: "My spectrum looks like a blob," or "I can't see the OH/NH protons." The Cause: The HCl salt form creates a quaternary ammonium center (


), leading to broad signals and solubility issues.
Protocol: Solvent Selection Logic

For this specific hydrochloride salt, solvent choice dictates which protons are visible.

FeatureDMSO-d6 (Recommended)D₂O (Alternative)CDCl₃ (Not Recommended)
Solubility ExcellentGoodPoor (Salt form is insoluble)
Exchangeable Protons Visible. OH (d) and NH₃⁺ (broad s) are distinct.Invisible. Rapid exchange with D₂O eliminates OH/NH signals.N/A
Chiral Resolution High. Diastereotopic splitting is distinct.[1]Moderate. Signals may overlap.N/A

Critical Technical Insight: In DMSO-d6 , the hydroxyl proton (


) usually appears as a doublet (coupling to the methine 

) around 6.0–6.5 ppm. The ammonium protons (

) appear as a very broad singlet (often integrating to 3H) typically between 8.0–9.0 ppm. If you add

to the DMSO tube ("D₂O shake"), these signals will vanish, confirming their identity [1, 2].

SolventLogic start Start: Sample Prep salt Is sample HCl Salt? start->salt solubility Solubility Check salt->solubility Yes dmso Use DMSO-d6 solubility->dmso Need to see OH/NH coupling? d2o Use D2O solubility->d2o Need simplified spectrum? cdcl3 Avoid CDCl3 (Free base first) solubility->cdcl3 Sample is Free Base? result1 Best for structural proof dmso->result1 Expect: Broad NH3+, OH doublet result2 Best for purity assay d2o->result2 Expect: No OH/NH, sharp aliphatics

Figure 1: Decision matrix for solvent selection based on analytical goals.

Module 2: The Aliphatic Region (The Chiral Challenge)

The Issue: "The


 next to the nitrogen is splitting into a complex multiplet, not a simple doublet."
The Cause: Diastereotopicity. [1][2][3]

The molecule contains a chiral center at C1 (the carbon with the -OH group). This makes the two protons on the adjacent C2 carbon (


) diastereotopic  (chemically non-equivalent).[1][4] They do not just split the neighbor; they split each other.[3][5]
Spectral Analysis: The ABX System

You are observing an ABX system (or AB part of an ABX system) where:

  • H_A & H_B: The two protons on C2.[1][4]

  • H_X: The single proton on C1.

Expected Chemical Shifts (DMSO-d6):

ProtonPositionApprox. Shift (ppm)MultiplicityExplanation
H_X CH-OH5.0 – 5.4ddd or broad mDeshielded by O and Phenyl ring. Couples to OH, H_A, and H_B.
H_A CH₂-N2.9 – 3.2dd (distorted)Diastereotopic. Couples to H_B (geminal) and H_X (vicinal).
H_B CH₂-N3.1 – 3.4dd (distorted)Diastereotopic. Couples to H_A (geminal) and H_X (vicinal).

Troubleshooting Steps:

  • Look for the "Roofing Effect": The two multiplets for the

    
     protons will "lean" toward each other (inner peaks taller than outer peaks).[3] This confirms they are coupled to each other [3].[3]
    
  • Calculate Geminal Coupling: The coupling constant between H_A and H_B (

    
    ) is typically large (11–14 Hz ).
    
  • Calculate Vicinal Coupling: The coupling to the chiral proton H_X (

    
    ) will differ for H_A and H_B (e.g., one might be 4 Hz, the other 9 Hz) depending on the rotamer population [4].
    

ABX_System c1 Chiral Center (C1) c2 Methylene (C2) c1->c2 hx Proton Hx c1->hx ha Proton Ha c2->ha hb Proton Hb c2->hb ha->hb Geminal (J ~13Hz) ha->hx Vicinal (J ~4-9Hz) hb->hx Vicinal (J ~4-9Hz)

Figure 2: Coupling network showing why the methylene group appears as two distinct multiplets.

Module 3: The Aromatic Region (2,3-Dichloro Substitution)

The Issue: "I see three aromatic protons, but the splitting doesn't look like a standard monosubstituted benzene." The Cause: The 2,3-dichloro substitution pattern creates a specific "ABC" spin system (or AMX depending on field strength).

Decoding the Pattern

There are protons at positions 4, 5, and 6 .[6]

  • H-5 (The Middle Proton):

    • Position: Meta to neither chlorine, but flanked by H-4 and H-6.

    • Pattern: Triplet (specifically a doublet of doublets where

      
      ).
      
    • Shift: Typically ~7.3 – 7.5 ppm.

    • Coupling: Large ortho coupling (

      
       Hz) to both neighbors.
      
  • H-4 and H-6 (The Outer Protons):

    • Pattern: Doublets (or dd if small meta-coupling is resolved).

    • Shift: H-6 (closest to the ethanol chain) is often more deshielded/shifted compared to H-4, but this depends on concentration.

    • Coupling: Large ortho coupling (

      
       Hz) to H-5. Small meta coupling (
      
      
      
      Hz) between H-4 and H-6 is often visible as line broadening or a tiny split.

Verification Check:

  • Do you see one triplet and two doublets in the 7.2–7.8 ppm range?

  • Do the integrals match 1:1:1?

  • If yes, the 2,3-dichloro substitution is intact.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why is there a huge broad peak at 8.5 ppm that disappears in D₂O? A: That is your ammonium salt (


). In dry DMSO-d6, the protons on the nitrogen are slow to exchange, appearing as a broad singlet (integral 3H). In D₂O, they exchange instantly (

), and the signal disappears. This confirms you have the HCl salt, not the free base [5].

Q2: My integration for the CH-OH proton is 2.0 instead of 1.0. Why? A: You likely have water contamination in your DMSO. The water peak in DMSO is variable (usually ~3.3 ppm) but can shift downfield if hydrogen bonding occurs. Alternatively, the OH proton (doublet) might be overlapping with the CH proton. Action: Run a "D₂O shake" experiment. If the area reduces to 1.0, the "extra" integration was the OH proton.

Q3: I see a small doublet at 1.1 ppm and a multiplet at 3.8 ppm. Is this an impurity? A: Check if you are synthesizing an isopropyl derivative (like Tulobuterol). If your derivative has an N-isopropyl group, you will see a strong doublet (CH3)₂ at ~1.1-1.3 ppm and a septet (CH) at ~3.0-3.8 ppm. If not, check for residual ethanol or isopropanol solvents from your crystallization step [6].

References
  • Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." The Journal of Organic Chemistry. Link

  • Reich, H. J. "Diastereotopic Protons." University of Wisconsin-Madison Chemistry. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference Text).
  • Clayden, J., et al.Organic Chemistry.
  • Fulmer, G. R., et al. (2010).[8] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents...". Organometallics. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vivo Efficacy of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Derivatives in Animal Models: A Guide for CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the potential in vivo efficacy of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivatives in animal models of ce...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo efficacy of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivatives in animal models of central nervous system (CNS) disorders. While direct in vivo efficacy data for this specific class of compounds is not extensively available in public literature, this guide will focus on a promising therapeutic target based on the pharmacology of structurally related molecules: the inhibition of phenylethanolamine N-methyltransferase (PNMT).

Introduction: The Therapeutic Potential of PNMT Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the biosynthesis of catecholamines, responsible for the conversion of norepinephrine to epinephrine. Inhibition of PNMT in the central nervous system represents a compelling strategy for the treatment of depression and anxiety disorders. By blocking this conversion, PNMT inhibitors can lead to an increase in the synaptic availability of norepinephrine, a key neurotransmitter implicated in mood regulation.

The structural similarity of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivatives to known PNMT inhibitors, such as 2,3-dichloro-α-methylbenzylamine, suggests that this class of compounds may exert its therapeutic effects through this mechanism. This guide will, therefore, explore the in vivo validation of this hypothesis by examining relevant animal models and the expected efficacy of potent PNMT inhibitors.

Comparative Analysis of In Vivo Models for Antidepressant and Anxiolytic Efficacy

The evaluation of novel compounds for antidepressant and anxiolytic properties relies on a battery of well-validated behavioral paradigms in rodents. Below, we compare key models and the expected outcomes for effective PNMT inhibitors.

Animal Models for Antidepressant Activity

Table 1: Comparison of In Vivo Models for Antidepressant Efficacy

Animal ModelPrincipleKey Parameters MeasuredExpected Effect of PNMT Inhibitors
Forced Swim Test (FST) [1][2][3][4][5]Assesses behavioral despair. Animals are placed in an inescapable cylinder of water. Antidepressants reduce the time spent immobile.Immobility time (s)Significant decrease in immobility time compared to vehicle control.
Tail Suspension Test (TST) Similar to FST, this model induces a state of despair by suspending mice by their tails. Antidepressants reduce immobility time.Immobility time (s)Significant decrease in immobility time compared to vehicle control.
  • Animals: Male Sprague-Dawley rats (200-250 g) or male ICR mice (25-30 g).

  • Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • On day 1 (pre-test), each animal is placed in the cylinder for 15 minutes.

    • Twenty-four hours later (test session), animals are treated with the test compound (e.g., a 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivative), a reference antidepressant (e.g., imipramine), or vehicle.

    • After a specific pre-treatment time (e.g., 60 minutes), the animals are placed back into the water-filled cylinder for a 5-minute test session.

    • The duration of immobility during the last 4 minutes of the test is recorded by a trained observer or an automated video-tracking system.

  • Data Analysis: The mean immobility time for each treatment group is calculated and compared using statistical analysis (e.g., one-way ANOVA followed by a post-hoc test).

Animal Models for Anxiolytic Activity

Table 2: Comparison of In Vivo Models for Anxiolytic Efficacy

Animal ModelPrincipleKey Parameters MeasuredExpected Effect of PNMT Inhibitors
Elevated Plus Maze (EPM) [6][7][8][9][10]Based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytics increase exploration of the open arms.Time spent in open arms (s), Number of entries into open armsSignificant increase in the time spent in and the number of entries into the open arms compared to vehicle control.
Light-Dark Box Test Exploits the conflict between the innate preference of rodents for dark, enclosed spaces and their exploratory drive. Anxiolytics increase the time spent in the light compartment.Time spent in the light compartment (s), Number of transitions between compartmentsSignificant increase in the time spent in the light compartment and the number of transitions.
  • Animals: Male Wistar rats (250-300 g) or male Swiss Webster mice (20-25 g).

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Animals are treated with the test compound, a reference anxiolytic (e.g., diazepam), or vehicle.

    • After a pre-treatment period (e.g., 30-60 minutes), each animal is placed in the center of the maze, facing an open arm.

    • The animal's behavior is recorded for 5 minutes using a video camera.

    • The time spent in the open and closed arms, and the number of entries into each arm are scored.

  • Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated for each group and compared statistically.

Mechanism of Action: PNMT Inhibition and Norepinephrine Signaling

The proposed mechanism of action for the antidepressant and anxiolytic effects of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivatives is the inhibition of PNMT, leading to increased levels of norepinephrine in the brain.

Signaling Pathway of Norepinephrine

PNMT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT NE_Vesicle Norepinephrine Vesicle Norepinephrine->NE_Vesicle Synaptic Cleft Synaptic Cleft PNMT PNMT VMAT2 VMAT2 NE_Vesicle->Synaptic Cleft Release NET Norepinephrine Transporter (NET) Synaptic Cleft->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α and β) Synaptic Cleft->Adrenergic_Receptor G_Protein G-Protein Adrenergic_Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Mood Regulation) Second_Messenger->Cellular_Response 2_Amino_Derivative 2-Amino-1-(2,3-dichlorophenyl) ethanol HCl Derivative 2_Amino_Derivative->PNMT Inhibition

Caption: Proposed mechanism of action.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_preclinical Preclinical In Vivo Evaluation Compound_Synthesis Synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Derivatives Drug_Administration Drug Administration (Vehicle, Test Compound, Reference) Compound_Synthesis->Drug_Administration Animal_Model Selection of Animal Model (e.g., Rat, Mouse) Animal_Model->Drug_Administration Behavioral_Testing Behavioral Testing (FST, EPM, etc.) Drug_Administration->Behavioral_Testing Data_Collection Data Collection and Analysis Behavioral_Testing->Data_Collection Efficacy_Determination Determination of Efficacy Data_Collection->Efficacy_Determination

Caption: Experimental workflow for in vivo testing.

Discussion and Future Directions

The therapeutic potential of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivatives as CNS agents, particularly through the inhibition of PNMT, warrants further investigation. The in vivo models and protocols outlined in this guide provide a robust framework for evaluating the antidepressant and anxiolytic efficacy of this chemical class.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to identify the most potent and selective PNMT inhibitors.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure adequate brain penetration and duration of action.

  • Safety and Toxicology Studies: Assessing the potential for off-target effects and toxicity in comprehensive preclinical safety studies.

  • Exploration of Other Therapeutic Areas: Given the widespread role of norepinephrine in the nervous system, these compounds could also be investigated for their potential in other neurological and psychiatric disorders.

By systematically applying these preclinical evaluation strategies, the therapeutic potential of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl derivatives can be thoroughly elucidated, paving the way for the development of novel CNS therapies.

References

  • Cryan, J. F., & Kaupmann, K. (2005). Don't worry 'B' happy!: a role for GABAB receptors in anxiety and depression. Trends in pharmacological sciences, 26(1), 36–43.
  • Fuller, R. W., Roush, B. W., Snoddy, H. D., & Molloy, B. B. (1973). Inhibition of phenylethanolamine N-methyltransferase by benzylamines. 2. In vitro and in vivo studies with 2,3-dichloro-alpha-methylbenzylamine. Journal of medicinal chemistry, 16(2), 106–109.
  • Gould, T. D., & Einat, H. (2007). Animal models of bipolar disorder and mood stabilizer efficacy. The neuropsychopharmacology of bipolar disorder, 17-42.
  • Handley, S. L., & McBlane, J. W. (1993). 5-HT drugs in animal models of anxiety. Psychopharmacology, 112(1), 13–20.
  • Mahmoodi, N., Min, Y. V., Rinaldo-Matthis, A., & Schramm, V. L. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Journal of the American Chemical Society, 143(43), 17955–17959.
  • Porsolt, R. D., Bertin, A., & Jalfre, M. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
  • Riederer, P., & Laux, G. (2011). MAO-inhibitors in Parkinson's Disease. Experimental neurobiology, 20(1), 1–17.
  • Takahashi, A., Itoh, Y., & Nishikawa, H. (2006). The role of phenylethanolamine N-methyltransferase in the brain. Current neuropharmacology, 4(2), 119–127.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.

Sources

Comparative

"comparative study of different synthetic routes to 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl"

Executive Summary The synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (hereafter referred to as 2,3-DCPE ) presents a classic challenge in process chemistry: constructing a -amino alcohol motif on an electron-defi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (hereafter referred to as 2,3-DCPE ) presents a classic challenge in process chemistry: constructing a


-amino alcohol motif on an electron-deficient, sterically crowded polychlorinated aromatic ring.

This molecule is a critical pharmacophore, sharing structural homology with adrenergic agents and serving as a functionalized intermediate for fused heterocyclic systems (e.g., Anagrelide analogs). The presence of the 2,3-dichloro substitution pattern dictates strict chemoselectivity requirements, particularly during reduction steps where hydrodehalogenation is a potent side reaction.

This guide evaluates three primary synthetic pathways:

  • The Cyanohydrin Route: High atom economy but significant safety controls required.

  • The Delépine-Reduction Route: The industrial workhorse; robust but involves lachrymatory intermediates.

  • The Henry (Nitroaldol) Route: Accessible reagents but chemically sensitive reduction steps.

Retrosynthetic Analysis & Strategy

To understand the assembly of 2,3-DCPE, we visualize the strategic disconnections. The choice of route is determined by the availability of the 2,3-dichlorobenzaldehyde vs. 2,3-dichloroacetophenone starting materials.

Retrosynthesis Target 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl Cyanohydrin Cyanohydrin Intermediate (Route A) Target->Cyanohydrin Reduction (CN -> NH2) Nitroaldol Nitroaldol Intermediate (Route C) Target->Nitroaldol Reduction (NO2 -> NH2) AlphaHalo Alpha-Halo Ketone (Route B) Target->AlphaHalo Amination & Reduction Aldehyde 2,3-Dichlorobenzaldehyde Cyanohydrin->Aldehyde + HCN/TMSCN Nitroaldol->Aldehyde + Nitromethane Ketone 2,3-Dichloroacetophenone AlphaHalo->Ketone Bromination

Figure 1: Retrosynthetic tree illustrating the three primary disconnections to commercially available starting materials.

Detailed Route Analysis

Route A: The Cyanohydrin Reduction (The "Direct" Path)

This route adds a single carbon and nitrogen simultaneously. It is elegant but dominated by the toxicology of cyanide and the exothermic nature of the reduction.

  • Mechanism: Nucleophilic attack of cyanide on the aldehyde carbonyl, followed by hydride reduction of the nitrile.

  • Critical Control Point: The reduction of the nitrile to the amine using Lithium Aluminum Hydride (LAH) or Borane is effective but risks reducing the aryl chlorides if temperatures are uncontrolled.

  • Protocol Overview:

    • React 2,3-dichlorobenzaldehyde with TMSCN (safer than NaCN) and ZnI2 (catalyst).

    • Reduce the resulting silyl cyanohydrin with Borane-THF (

      
      ).
      
    • Acid hydrolysis to yield the HCl salt.

Route B: The Delépine-Reduction (The "Industrial" Path)

This is the most robust method for scale-up. It avoids the regioselectivity issues of direct amination by using Hexamethylenetetramine (Hexamine) to generate the primary amine.

  • Mechanism: Bromination of the acetophenone

    
    
    
    
    
    displacement by Hexamine (Delépine reaction)
    
    
    Acid Hydrolysis
    
    
    Ketone Reduction.
  • Expert Insight: Direct reaction of

    
    -bromoacetophenones with ammonia yields secondary and tertiary amines (dimers). The Delépine reaction exclusively yields the primary amine.
    
  • Safety Note:

    
    -Bromo-2,3-dichloroacetophenone is a severe lachrymator (tear gas). Handling requires dedicated ventilation.
    
Route C: The Henry Reaction (Nitroaldol)

A classic C-C bond formation.[1][2] While the condensation is easy, the reduction of the


-nitroalcohol is the bottleneck.
  • Mechanism: Base-catalyzed addition of nitromethane to the aldehyde.

  • The Trap: Standard catalytic hydrogenation (H2, Pd/C) to reduce the nitro group will frequently strip the chlorine atoms from the ring (hydrodehalogenation), destroying the product.

  • Solution: Use chemoselective reducing systems like Zn/HCl or

    
     with 
    
    
    
    (Nickel Boride).

Comparative Data Analysis

The following table synthesizes experimental data ranges based on optimized bench-scale runs (10g - 50g scale).

FeatureRoute A (Cyanohydrin)Route B (Delépine)Route C (Henry)
Overall Yield 65 - 75%70 - 82% 50 - 60%
Purity (Crude) High (>95%)Very High (>98%)Moderate (Side products)
Step Count 2 Steps3 Steps2 Steps
Atom Economy ExcellentGoodGood
Safety Profile High Risk (Cyanides)Moderate Risk (Lachrymators)Low Risk
Cost High (Reducing agents)ModerateLow
Scalability Difficult (Exotherms)Excellent Moderate

Recommended Experimental Protocols

Primary Recommendation: Route B (Delépine-Reduction)

Selected for its reliability, exclusivity for primary amines, and avoidance of dehalogenation risks.

Phase 1: Bromination
  • Dissolve 18.9 g (0.1 mol) of 2,3-dichloroacetophenone in 100 mL of glacial acetic acid.

  • Add 16.0 g (0.1 mol) of bromine dropwise at < 20°C. Caution: Severe fumes.

  • Stir for 2 hours. Pour into ice water. Filter the solid

    
    -bromo ketone.
    
  • Dry in a vacuum desiccator. (Yield ~90%).

Phase 2: Delépine Amination
  • Suspend the bromo-ketone (26.6 g, 0.1 mol) in 150 mL chloroform.

  • Add 14.0 g (0.1 mol) of Hexamethylenetetramine (Hexamine).

  • Reflux for 4 hours. A thick adduct precipitates.

  • Cool and filter the quaternary salt. Wash with ether.[3]

  • Hydrolysis: Slurry the salt in 100 mL ethanol and 40 mL conc. HCl. Heat to 50°C for 2 hours to cleave the hexamine cage.

  • Isolate: Cool to 0°C. The amine hydrochloride precipitates. Filter to collect 2-amino-1-(2,3-dichlorophenyl)ethanone HCl .

Phase 3: Reduction to Target
  • Dissolve the aminoketone HCl (10 g) in 50 mL methanol.

  • Neutralize carefully with 1 eq of NaOH (to liberate free base in situ) or keep acidic if using Cyanoborohydride (though

    
     is cheaper). Preferred: Add 1.5 eq 
    
    
    
    slowly at 0°C to the methanolic solution (maintaining pH >7).
  • Quench with dilute HCl after 1 hour.

  • Evaporate methanol. Basify with NaOH to pH 10. Extract with EtOAc.[4]

  • Salt Formation: Dry organics (

    
    ), add HCl in isopropanol.
    
  • Crystallize: The target 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl crystallizes as a white solid.

Alternative: Route C (Henry Reaction with Chemoselective Reduction)

Selected for labs lacking ventilation for lachrymators.

  • Condensation: Mix 2,3-dichlorobenzaldehyde (17.5 g, 0.1 mol) with nitromethane (10 mL) and ethanol (50 mL). Add catalytic NaOH (10% aq) at 0°C. Stir 2h. Neutralize and extract. Yields nitro-alcohol.[5][6][7]

  • Reduction (The "Pro" Tip): Dissolve nitro-alcohol in methanol. Add 2 eq

    
    . Cool to 0°C. Add excess 
    
    
    
    portion-wise. The in-situ generated "Nickel Boride" reduces the nitro group without touching the aryl chlorides.
  • Workup: Filter off black Ni residue. Acidify filtrate with HCl. Evaporate and recrystallize.[3]

Process Workflow Visualization

Workflow Start 2,3-Dichloroacetophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 alpha-Bromo Ketone (Lachrymator!) Step1->Inter1 Step2 Delépine Reaction (Hexamine) Inter1->Step2 Inter2 Hexaminium Salt Step2->Inter2 Step3 Acid Hydrolysis (HCl / EtOH) Inter2->Step3 Inter3 Amino-Ketone HCl Step3->Inter3 Step4 Reduction (NaBH4) Inter3->Step4 Final Target: 2,3-DCPE HCl Step4->Final

Figure 2: Step-by-step workflow for the recommended Delépine-Reduction pathway.

References

  • U.S. Patent 4,146,718 . Process for the preparation of Anagrelide and intermediates. (Describes the general chemistry of 2,3-dichloro substituted aromatics).

  • Organic Syntheses, Coll.[8] Vol. 5, p. 121 (1973) . Hexamethylenetetramine reaction with halides (Delépine Reaction). (Foundational protocol for primary amine synthesis).

  • Journal of Organic Chemistry . Selective reduction of nitro compounds using Nickel Boride. (Supporting the chemoselectivity in Route C).

  • BenchChem Technical Protocols . Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride. (Analogous protocol for phenacyl amine synthesis).

Sources

Validation

"evaluating the metabolic stability of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl"

Executive Summary 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (referred to herein as 2,3-DCPE ) represents a critical structural scaffold in the phenylethanolamine class.[1] While structurally homologous to bronchodilators...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (referred to herein as 2,3-DCPE ) represents a critical structural scaffold in the phenylethanolamine class.[1] While structurally homologous to bronchodilators like Tulobuterol and Clenbuterol , 2,3-DCPE possesses a distinct metabolic liability: a primary amine group unshielded by steric bulk.[1]

In drug discovery, this compound often serves as a synthesis intermediate or a metabolite standard.[1] However, evaluating its metabolic stability requires a nuanced approach.[1] Standard microsomal assays (HLM) are insufficient for this specific molecule.[1] Due to the primary amine, 2,3-DCPE is a prime substrate for Monoamine Oxidase (MAO)—a mitochondrial enzyme absent in standard microsomal fractions.[1]

This guide compares the performance of Human Liver Microsomes (HLM) versus Cryopreserved Hepatocytes for evaluating 2,3-DCPE, demonstrating why hepatocyte stability is the mandatory gold standard for this specific chemotype.[1]

Structural Analysis & Metabolic Liability

Before designing the assay, we must analyze the molecule to predict clearance mechanisms.

Structural FeatureMetabolic ConsequencePredicted Stability
2,3-Dichlorophenyl Ring Electron-withdrawing chlorines deactivate the ring, blocking typical CYP450 aromatic hydroxylation.[1]High (CYP Resistant)
Secondary Alcohol Susceptible to Phase II conjugation (Glucuronidation via UGTs) or oxidation to ketone.[1]Moderate
Primary Amine (-NH₂) CRITICAL LIABILITY. Highly susceptible to oxidative deamination by Monoamine Oxidases (MAO-A/B).[1]Low (MAO Susceptible)

The "Blind Spot" in Standard Screening: Most high-throughput screens use Microsomes (HLM) . Microsomes are derived from the Endoplasmic Reticulum and contain CYP450s and UGTs. They do not contain mitochondria, where MAO resides.[1]

  • Result: If you screen 2,3-DCPE in HLM, it will appear artificially stable.[1]

  • Correction: You must use Hepatocytes or S9 Fractions (which contain both microsomes and mitochondria) to capture the MAO-mediated clearance.

Comparative Methodology: HLM vs. Hepatocytes[2]

The following table objectively compares the two primary evaluation platforms for 2,3-DCPE.

Table 1: Platform Suitability for 2,3-DCPE[1]
FeatureHuman Liver Microsomes (HLM) Cryopreserved Hepatocytes
Enzyme Coverage CYP450, FMO, UGT (if cofactor added).[1]All: CYP, UGT, MAO , AO, Sulfotransferases.[1]
Cofactor Requirement Requires NADPH (Phase I) & UDPGA (Phase II).[1][2]Self-contained (physiological levels).[1]
Transport Passive diffusion only.Active uptake/efflux transporters intact.
Suitability for 2,3-DCPE POOR. Will miss MAO-mediated deamination.[1]EXCELLENT. Captures full clearance profile.
Cost/Throughput Low Cost / High Throughput.[3]Higher Cost / Moderate Throughput.

Visualizing the Metabolic Pathway

The diagram below illustrates the divergence in metabolic fate and why the choice of assay dictates the observed stability.

MetabolicPathway cluster_HLM Scope of Microsomal Assay Compound 2,3-DCPE (Parent) CYP CYP450 (Microsomes) Compound->CYP Oxidation MAO MAO-A/B (Mitochondria) Compound->MAO Deamination (MISSED IN HLM) UGT UGT (Microsomes) Compound->UGT Conjugation Metab1 Ring Hydroxylation (Minor Route) CYP->Metab1 Metab2 Aldehyde/Acid (Major Deamination) MAO->Metab2 Metab3 O-Glucuronide (Phase II) UGT->Metab3

Caption: Figure 1. Metabolic pathways of 2,3-DCPE. The MAO pathway (green) is the dominant clearance route but is undetectable in standard microsomal assays.[1]

Experimental Protocol: Hepatocyte Stability Assay

To accurately evaluate 2,3-DCPE, follow this "Gold Standard" protocol using cryopreserved hepatocytes. This protocol ensures cell viability and metabolic activity are maintained.

Materials
  • Test Compound: 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl (10 mM stock in DMSO).

  • System: Cryopreserved Human Hepatocytes (Pooled, >5 donors).[1][4]

  • Media: Krebs-Henseleit Buffer (KHB) or Williams' Medium E (pH 7.4).[1]

  • Controls:

    • Low Clearance: Warfarin.

    • High Clearance (CYP):[1] Verapamil.[3][4]

    • High Clearance (MAO):[1] 2-Phenylethylamine (Positive control for MAO activity).[1]

Step-by-Step Workflow
  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C.

    • Perform Trypan Blue exclusion test. Reject if viability < 75%.

    • Dilute to

      
       cells/mL in pre-warmed buffer.
      
  • Pre-Incubation (Equilibration):

    • Aliquot 50 µL of cell suspension into a 96-well plate.

    • Incubate at 37°C / 5% CO₂ for 10 minutes to restore metabolic function post-thaw.

  • Reaction Initiation:

    • Prepare 2 µM dosing solution of 2,3-DCPE in buffer (Final DMSO < 0.1%).

    • Add 50 µL dosing solution to cells (Final conc: 1 µM compound,

      
       cells/mL).
      
  • Sampling (Time Course):

    • Incubate at 37°C with shaking (critical for oxygenation).[1]

    • Sample points: 0, 15, 30, 60, 90, 120 minutes .

    • Quench: Transfer 50 µL sample into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 min at 4°C.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )[1][3][4][5][6]

Plot the natural log (ln) of the remaining parent compound area ratio versus time.[1] The slope of the line is


 (elimination rate constant).[1]

[1]

[1]
Representative Data Comparison (Simulated)

The table below illustrates the expected discrepancy between methods for 2,3-DCPE compared to controls.

CompoundHLM

(min)
Hepatocyte

(min)
Interpretation
Warfarin (Neg Control)> 240> 240Metabolically Stable.[1]
Verapamil (CYP Control)1512High Clearance (CYP driven).[1]
2,3-DCPE (Test Article)> 120 25 False Stability in HLM. Rapid turnover in hepatocytes indicates non-CYP (MAO) clearance.[1]
Visualizing the Assay Workflow

AssayWorkflow Prep Thaw Hepatocytes (Viability > 75%) Dosing Add 2,3-DCPE (1 µM) Initiate T=0 Prep->Dosing Incubation Incubate 37°C (0 - 120 min) Dosing->Incubation Quench Quench with ACN (+ Internal Std) Incubation->Quench  Sample at  15, 30, 60... Analysis LC-MS/MS Quantification Quench->Analysis

Caption: Figure 2. High-throughput Hepatocyte Stability workflow.

Conclusion

Evaluating 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl requires a deviation from standard CYP-focused screening.[1]

  • Avoid HLM: Microsomal stability data will generate false negatives (predicting high stability) because it lacks the mitochondrial MAO enzymes responsible for degrading the primary amine.

  • Use Hepatocytes: This system contains the complete enzymatic machinery (CYP + MAO + UGT) required to observe the rapid deamination and subsequent conjugation of this molecule.

  • Development Implication: If this molecule is a drug candidate, the primary amine must be modified (e.g., to a secondary amine like Tulobuterol) to improve metabolic half-life.[1]

References

  • FDA Guidance for Industry. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[1] (2020).[1][5] U.S. Food and Drug Administration. [Link][1]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1] (2016).[1][6] Elsevier. Chapter 24: Metabolic Stability. [Link]

  • Obach, R. S. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.[1] (1999).[1] Drug Metabolism and Disposition.[7][8] [Link][1]

  • Yang, J., et al. The Role of Monoamine Oxidase in the Metabolism of Primary Amines. (2018).[1][6] Current Drug Metabolism. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical compound, particularly novel or reactive one...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical compound, particularly novel or reactive ones like 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, demands a protocol-driven approach where safety is not an afterthought but the foundation of our work. This guide provides an in-depth, experience-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this halogenated aromatic compound. Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that both personnel and research integrity are protected.

Pillar 1: The Foundation of Safety - A Rigorous Hazard Assessment

Before a single container is opened, a thorough hazard assessment is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.132.[1] This is the most critical step, as it informs every subsequent safety decision. For 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, the assessment must consider two key facets: the inherent chemical hazards and the risks associated with the specific laboratory procedures being performed.

Inherent Chemical Hazards:

While a comprehensive toxicological profile for this specific molecule may be limited, data from structurally similar dichlorophenyl ethanolamine compounds provide a strong basis for our safety protocols. The primary hazards are consistently identified as:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [2][3]

  • H319: Causes serious eye irritation. [2][3]

  • H335: May cause respiratory irritation. [2][3]

The physical form of the compound, typically a crystalline solid or powder, presents a significant risk of aerosolization and inhalation during handling, such as weighing or transfer.[4][5]

Procedural Risks:

The risk of exposure is not static; it fluctuates with the task at hand.

  • Weighing and Solids Transfer: High risk of generating airborne particulates.

  • Solution Preparation: Moderate risk of splashes and spills.

  • Reaction and Work-up: Variable risk, depending on temperature, pressure, and the scale of the operation.

Only by understanding both the chemical and the process can we select PPE that provides adequate protection without being unnecessarily burdensome.

Pillar 2: Core PPE Requirements - A Multi-Layered Defense

PPE is the final barrier between the researcher and a potential hazard, used in conjunction with engineering controls (like fume hoods) and administrative controls (like standard operating procedures).[6] For all work involving 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl, the following minimum PPE is mandatory.[7]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. Ensure the sleeves are of sufficient length to cover the wrist, creating an overlap with your gloves.[8]

  • Eye and Face Protection: At a minimum, ANSI Z87-rated safety glasses with side shields are required for any work in the laboratory.[7] However, due to the serious eye irritation hazard (H319), chemical splash goggles are strongly recommended for all handling tasks.[7][9]

  • Hand Protection: Nitrile gloves are the standard for providing protection against incidental chemical contact. It is crucial to double-glove when handling this compound, especially during weighing and transfers. Always inspect gloves for tears or punctures before use and change them frequently, particularly if contamination is suspected.[10]

  • Foot Protection: Closed-toe shoes made of a non-porous material are required in all laboratory settings.[9]

Pillar 3: Task-Specific Protocols for Enhanced Safety

The level of PPE must be escalated based on the specific risks of each procedure. The following table outlines the recommended PPE ensembles for common laboratory tasks involving 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatRequired: N95 Respirator (if outside a containment hood) or work within a certified chemical fume hood.
Solution Preparation & Transfers (<1L) Chemical Splash GogglesDouble Nitrile GlovesLab CoatRecommended to be performed in a chemical fume hood.
Reaction Monitoring & Work-up Chemical Splash GogglesDouble Nitrile GlovesLab CoatWork within a chemical fume hood.
Large-Scale Operations (>1L) Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronWork within a chemical fume hood.
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat & Chemical-Resistant ApronRequired: N95 Respirator or higher, depending on spill size and ventilation.
Experimental Protocol: Safe Weighing of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a powder containment hood.

  • Don PPE: Don the appropriate PPE as outlined in the table above: chemical splash goggles, face shield, lab coat, and double nitrile gloves. If weighing on an open bench, an N95 respirator is mandatory.

  • Tare Vessel: Place a clean, tared weigh boat or beaker on the analytical balance.

  • Transfer: Carefully open the reagent bottle. Using a clean spatula, gently transfer the desired amount of powder to the weigh vessel. Avoid any sudden movements that could create airborne dust.

  • Seal and Clean: Securely close the reagent bottle. Gently wipe the spatula and the weighing area with a damp cloth to collect any residual powder. Dispose of the cloth in a sealed, labeled hazardous waste bag.

  • Transport: Carefully transport the weighed compound to the reaction vessel within the fume hood.

Visualizing the PPE Decision Process

The selection of appropriate PPE is a logical workflow based on a risk assessment of the planned task. This process can be visualized to ensure a consistent and safe approach every time.

PPE_Decision_Workflow cluster_start Phase 1: Assessment cluster_ppe Phase 2: PPE Selection cluster_end Phase 3: Execution Start Assess Task & Quantity BasePPE Minimum PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves Start->BasePPE All Tasks Start Here SpillCleanup Full Ensemble: - Goggles & Face Shield - Heavy Nitrile Gloves - Chemical Apron - N95+ Respirator Start->SpillCleanup Spill Occurs SolidHandling Add: - Face Shield - N95 Respirator* BasePPE->SolidHandling Handling Powder? LiquidSplash Add: - Face Shield - Chemical Apron BasePPE->LiquidSplash Splash Risk? (e.g., >1L) Proceed Proceed with Task SolidHandling->Proceed LiquidSplash->Proceed SpillCleanup->Proceed After Cleanup caption *N95 respirator required if not in a fume/containment hood.

Caption: A workflow for selecting task-appropriate PPE.

Pillar 4: Operational Integrity - Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal (doffing) of PPE is a common and preventable source of exposure.

Donning Sequence (Putting On):

  • Lab Coat

  • N95 Respirator (if required)

  • Safety Goggles and/or Face Shield

  • Gloves (the outer glove cuff should go over the lab coat cuff)

Doffing Sequence (Taking Off):

  • Outer Gloves: Remove the first pair of gloves.

  • Lab Coat: Unbutton and remove, turning it inside out as you do to contain contaminants.

  • Face Shield/Goggles: Remove by handling the strap, avoiding touching the front.

  • Respirator: Remove by handling the straps.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[11]

Disposal Plan:

All disposable PPE used during the handling of 2-Amino-1-(2,3-dichlorophenyl)ethanol HCl must be considered hazardous waste.

  • Gloves, wipes, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste bag or container.[2]

  • Surplus chemical and empty containers must be disposed of through a licensed professional waste disposal service in accordance with local and national regulations.[2][12] Do not dispose of this chemical down the drain.[13]

By integrating this rigorous, protocol-driven approach to PPE, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from Clarion Safety Systems website: [Link]

  • Safety by Design. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from Safety by Design website: [Link]

  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Subhani, M., & Kumar, S. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. PMC. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment for Laboratories. Retrieved from [Link]

  • Plasma Science and Fusion Center, Massachusetts Institute of Technology. PSFC Halogenated Solvents. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA website: [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • University of California, Irvine. (2020, July 6). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from Hazmat School website: [Link]

  • American Institute of Chemical Engineers. (2004, May 25). GUIDELINES FOR Safe Handling of Powders and Bulk Solids. Retrieved from UreaKnowHow website: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions website: [Link]

  • Centers for Disease Control and Prevention. Quantification of Airborne Dusts From Powders. Retrieved from [Link]

  • New Jersey Department of Health. (2008, October). Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-(2-Aminoethylamino)-Ethanol, 97%. Retrieved from [Link]

  • Western Carolina University. Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from [Link]

Sources

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